molecular formula C15H18O3 B15591300 1,2-Epoxy-10(14)-furanogermacren-6-one

1,2-Epoxy-10(14)-furanogermacren-6-one

カタログ番号: B15591300
分子量: 246.30 g/mol
InChIキー: DHQZOOQNUWHCML-BCSUUIJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Epoxy-10(14)-furanogermacren-6-one is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H18O3

分子量

246.30 g/mol

IUPAC名

(4R,6R,8S)-8,12-dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one

InChI

InChI=1S/C15H18O3/c1-8-4-11(16)14-10(3)7-17-12(14)6-9(2)15-13(5-8)18-15/h7-8,13,15H,2,4-6H2,1,3H3/t8-,13-,15-/m1/s1

InChIキー

DHQZOOQNUWHCML-BCSUUIJWSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Natural Origins of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation protocols, and biological activities of the sesquiterpenoid 1,2-Epoxy-10(14)-furanogermacren-6-one. This compound, a member of the furanogermacrene class, has garnered interest within the scientific community for its potential therapeutic applications.

Natural Source and Quantitative Analysis

This compound is a naturally occurring compound predominantly isolated from the resinous exudates of plant species belonging to the Commiphora genus, most notably Commiphora myrrha (commonly known as myrrh) and Commiphora holtziana.[1][2] These plants, native to the arid regions of Africa and the Arabian Peninsula, have a long history of use in traditional medicine. The concentration of this specific sesquiterpenoid can vary depending on the plant species, geographical location, and harvesting conditions. While precise quantitative data is often not the primary focus of initial isolation studies, a general overview of the yields of related furanosesquiterpenoids from Commiphora resin provides valuable context.

Compound ClassPlant SourceExtraction MethodYieldReference
FuranosesquiterpenoidsCommiphora myrrhaSolvent Extraction & ChromatographyNot explicitly stated for the target compound, but various furanosesquiterpenoids are major constituents.Zhu, N., et al. (2001)
FuranogermacrenesCommiphora holtzianaSolvent Extraction & ChromatographyIdentified as a novel compound, specific yield not provided.Cavanagh, I. S., et al. (1993)

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

1. Plant Material and Extraction:

  • Starting Material: Air-dried and powdered resin of Commiphora myrrha or Commiphora holtziana.

  • Extraction Solvent: The resin is typically macerated or percolated with a non-polar or moderately polar solvent such as petroleum ether, hexane (B92381), or dichloromethane (B109758) to extract the lipophilic constituents, including sesquiterpenoids.

  • Procedure: The powdered resin is soaked in the chosen solvent for an extended period (e.g., 24-48 hours) with occasional agitation. The process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification:

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic separations to isolate the target compound.

  • Column Chromatography (CC): The crude extract is first fractionated using open column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process. Fractions containing compounds with similar retention factors (Rf) to the target compound are pooled. A common developing solvent system for these types of compounds is a mixture of hexane and ethyl acetate (B1210297) in varying ratios. The spots on the TLC plate can be visualized under UV light or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fractions from column chromatography are often further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. This step allows for the isolation of the pure compound.

3. Structure Elucidation:

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Biological Activities and Signaling Pathways

Furanosesquiterpenoids isolated from Commiphora myrrha, including compounds structurally related to this compound, have demonstrated promising biological activities, particularly neuroprotective and cytotoxic effects.

Neuroprotective Effects:

Several studies have reported the neuroprotective potential of furanosesquiterpenoids from Commiphora myrrha against neuronal cell death induced by neurotoxins. While the precise signaling pathways for this compound are still under investigation, related compounds have been shown to exert their effects through the modulation of pathways involved in oxidative stress and apoptosis.

neuroprotection_pathway Neurotoxin Neurotoxin (e.g., MPP+) ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Cascade Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death Furanosesquiterpenoid This compound (and related compounds) Furanosesquiterpenoid->ROS Inhibition Furanosesquiterpenoid->Apoptosis_Pathway Inhibition cytotoxicity_workflow Start Cancer Cell Treatment Treatment with This compound Start->Treatment Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G1/S or G2/M phase) Treatment->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Treatment->Apoptosis_Induction Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Pathway_Modulation Modulation of Pro- and Anti-apoptotic Proteins Apoptosis_Induction->Pathway_Modulation Pathway_Modulation->Cell_Death

References

An In-depth Technical Guide on the Isolation of 1,2-Epoxy-10(14)-furanogermacren-6-one from Commiphora

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isolation and characterization of the furanosesquiterpenoid, 1,2-Epoxy-10(14)-furanogermacren-6-one, from the oleo-gum resin of Commiphora species, primarily Commiphora myrrha. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

The genus Commiphora is a rich source of bioactive terpenoids, particularly furanosesquiterpenoids, which have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] One such compound of interest is this compound, a sesquiterpenoid that has been isolated from Commiphora myrrha.[1][4] This guide details the extraction, isolation, and structural elucidation of this compound, providing a foundation for further research and development.

Data Presentation

The following tables summarize the key quantitative data related to the isolation and characterization of a closely related compound, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, as reported in the literature.[1]

Table 1: Extraction and Yield

ParameterValue
Starting MaterialCommiphora myrrha exudates
Amount of Starting Material2.0 kg
Extraction SolventEthyl acetate (B1210297)
Extraction Duration1 week
Yield of Crude Extract650 g

Table 2: Chromatographic Separation Parameters

Chromatographic StepStationary PhaseMobile PhaseFraction/Compound Obtained
Initial Column ChromatographySilica (B1680970) gelChloroform-methanol gradientNine fractions (A1-A9)
Sub-fractionation of A1Silica gelHexanes-ethyl acetate (50:1)Four subfractions (B1-B4)

Table 3: Physicochemical and Spectroscopic Data for rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one[1]

PropertyValue
AppearanceColorless oil
Specific Rotation ([α]D)-160.0° (c 2.5, CHCl3)
Infrared (IR) νmax (KBr)1650, 1239 cm-1
Mass Spectrometry (APCI-MS) m/z229 [M + 1]+
Elemental Analysis (Calculated)C 73.15%, H 7.37%
Elemental Analysis (Found)C 73.02%, H 7.39%

Experimental Protocols

The following protocols are based on the successful isolation of furanosesquiterpenoids from Commiphora myrrha.[1]

1. Plant Material and Extraction

  • Plant Material: 2.0 kg of Commiphora myrrha gum resin exudates were used as the starting material.[1]

  • Extraction: The exudates were extracted with ethyl acetate at room temperature for one week. The mixture was then filtered, and the ethyl acetate extracts were combined and concentrated under reduced pressure to yield 650 g of crude extract.[1]

2. Chromatographic Isolation

  • Initial Column Chromatography: A 100 g sample of the crude ethyl acetate extract was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform (B151607) and methanol, with increasing polarity. This process yielded nine primary fractions (A1-A9).[1]

  • Sub-fractionation: Fraction A1 was further purified by silica gel column chromatography using a hexanes-ethyl acetate (50:1) solvent system as the eluent. This step resulted in four subfractions (B1-B4), one of which contained the target compound.[1]

3. Structural Elucidation

The structure of the isolated compound, identified as rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, was determined using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.[1]

  • Mass Spectrometry (MS): Positive-ion Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) was employed to determine the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule.[1]

  • Elemental Analysis: The elemental composition of the compound was confirmed by elemental analysis.[1]

Mandatory Visualization

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_analysis Structural Elucidation start Commiphora myrrha Exudates (2.0 kg) extraction Ethyl Acetate Extraction (1 week, RT) start->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Extract (650 g) concentration->crude_extract column1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) crude_extract->column1 fractions Nine Fractions (A1-A9) column1->fractions column2 Silica Gel Column Chromatography (Hexanes-Ethyl Acetate 50:1) fractions->column2 Fraction A1 subfractions Four Subfractions (B1-B4) column2->subfractions isolated_compound Isolated 1,2-Epoxy-10(14)- furanogermacren-6-one subfractions->isolated_compound analysis Spectroscopic Analysis isolated_compound->analysis nmr 1H & 13C NMR analysis->nmr ms APCI-MS analysis->ms ir IR Spectroscopy analysis->ir elemental Elemental Analysis analysis->elemental

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This guide outlines a reproducible methodology for the isolation of this compound from Commiphora myrrha. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrene class of natural products. First isolated from the resin of Commiphora holtziana Engl., its structure has been elucidated through comprehensive spectroscopic analysis. This guide provides a detailed overview of the spectroscopic data and the experimental protocols utilized for the characterization of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural determination of this compound was accomplished using a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The presence of an α,β-unsaturated ketone is indicated by a strong absorption band at 1671 cm⁻¹. Bands observed at 1245, 905, and 798 cm⁻¹ are characteristic of an epoxide functionality.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition of the molecule. This analysis is crucial for confirming the molecular formula and providing evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstone techniques for elucidating the detailed carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Proton No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.96brs
H-21.92dt10.2
H-3α2.32m
H-3β2.95m
H-53.20dd10.2, 5.8
H-77.08s
H-9α2.15m
H-9β2.38m
H-13α1.85s
H-13β1.85s
H-15α4.94s
H-15β4.94s

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon No.Chemical Shift (δ) ppm
163.8
261.3
327.9
4125.0
550.1
6200.1
7145.2
8120.8
937.1
10150.1
11139.1
1210.8
1320.8
14110.6
1519.5

Experimental Protocols

Extraction and Isolation of this compound

The isolation of the title compound was achieved from the resin of Commiphora holtziana. The general procedure is outlined below:

  • Extraction: The resin (50g) was extracted with ethanol (B145695) at room temperature for two days.[2]

  • Chromatography: The crude extract was subjected to a series of chromatographic techniques to separate the constituent compounds.

    • Vacuum Liquid Chromatography (VLC): The extract was first fractionated using VLC on silica (B1680970) gel with a gradient of petroleum ether and ethyl acetate (B1210297).[1]

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound were further purified by semi-preparative HPLC on a silica gel column using an eluent of 5% ethyl acetate in iso-octane.[1]

    • Preparative Thin-Layer Chromatography (PTLC): The final purification was achieved by PTLC on silica gel plates with a developing solvent system of toluene:EtOAc:HOAc (97:2:1) to yield this compound as a viscous oil.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer to determine the accurate mass and elemental composition.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.

experimental_workflow resin Commiphora holtziana Resin extraction Ethanol Extraction resin->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc enriched_fractions Enriched Fractions vlc->enriched_fractions hplc Semi-preparative HPLC (Silica Gel) enriched_fractions->hplc purified_fractions Purified Fractions hplc->purified_fractions ptlc Preparative TLC (Silica Gel) purified_fractions->ptlc pure_compound This compound ptlc->pure_compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR (¹H, ¹³C, 2D) spectroscopy->nmr ir IR spectroscopy->ir ms MS spectroscopy->ms

Caption: Isolation and Characterization Workflow.

References

A Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific experimental mass spectrometry data for 1,2-Epoxy-10(14)-furanogermacren-6-one is not publicly available. This guide presents a predictive fragmentation pathway based on the known fragmentation patterns of analogous structures, including sesquiterpene lactones, epoxides, and ketones. The quantitative data provided is theoretical and intended for illustrative purposes.

Introduction

This compound is a sesquiterpenoid belonging to the furanogermacrene class. Its structure incorporates several reactive functional groups, including an epoxide, a ketone, and a furan (B31954) ring, which dictate its fragmentation behavior under mass spectrometric analysis. The molecular formula for this compound is C₁₅H₁₈O₃, with a corresponding molecular weight of 246.3 g/mol .[1] Understanding the fragmentation of this molecule is crucial for its identification in complex natural product extracts and for its structural elucidation in metabolic studies.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[2] In a typical electron ionization (EI) mass spectrometer, a molecule is ionized to form a molecular ion (M•+), which is often unstable and breaks down into smaller, characteristic fragment ions.[2]

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated at its most labile sites. The primary fragmentation processes for ketones involve the cleavage of the C-C bonds adjacent to the carbonyl group, a process known as α-cleavage.[3][4][5] Additionally, the presence of an epoxide ring and a furan moiety introduces other predictable cleavage patterns.

The proposed pathway begins with the ionization of the molecule to form the molecular ion (M•+) at m/z 246. Subsequent fragmentation could proceed through several competing routes:

  • α-Cleavage adjacent to the ketone: This is a dominant fragmentation mode for ketones.[4][5] Cleavage on either side of the carbonyl group would lead to the formation of stable acylium ions.

  • Epoxide Ring Opening: The epoxide can undergo ring-opening followed by rearrangement and cleavage, which is a common pathway for epoxy-containing compounds.

  • Furan Ring Fragmentation: The furan ring can also be a site of fragmentation, although it is relatively stable.

  • Neutral Losses: The loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) is expected.

These predicted fragmentation events give rise to a series of fragment ions with specific m/z values.

Quantitative Data (Predicted)

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. This data is theoretical and awaits experimental verification.

m/z (Predicted) Proposed Ion Structure / Formula Proposed Fragmentation Mechanism
246[C₁₅H₁₈O₃]•+Molecular Ion (M•+)
231[C₁₄H₁₅O₃]+Loss of a methyl radical (•CH₃)
218[C₁₄H₁₈O₂]•+Loss of carbon monoxide (CO) from the molecular ion
203[C₁₃H₁₅O₂]+Loss of CO followed by the loss of a methyl radical (•CH₃)
189[C₁₂H₁₃O₂]+α-cleavage and subsequent rearrangements
161[C₁₀H₉O₂]+Cleavage involving the germacrene ring structure
105[C₇H₅O]+Formation of a stable acylium ion
91[C₇H₇]+Formation of the tropylium (B1234903) ion, a common fragment in aromatic compounds
43[C₂H₃O]+Acylium ion from cleavage of the side chain

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of sesquiterpene lactones using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This represents a standard approach for the structural elucidation of similar natural products.[6]

Sample Preparation:

  • Dissolve a pure sample of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If analyzing a complex mixture, perform prior chromatographic separation (e.g., column chromatography or HPLC) to isolate the compound.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

  • Injector Temperature: 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the analysis.

G Predicted MS Fragmentation of this compound M Molecular Ion [C15H18O3]•+ m/z = 246 F1 Fragment [C14H15O3]+ m/z = 231 M->F1 - •CH3 F2 Fragment [C14H18O2]•+ m/z = 218 M->F2 - CO F4 Fragment [C12H13O2]+ m/z = 189 M->F4 - C4H9O (α-cleavage) F3 Fragment [C13H15O2]+ m/z = 203 F2->F3 - •CH3 F5 Fragment [C7H5O]+ m/z = 105 F4->F5 - C5H8

Caption: Predicted fragmentation pathway of the target compound.

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Dissolve Sample in Solvent SP2 Optional: Purification SP1->SP2 GC_Inject Injection SP2->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Proc Spectral Interpretation Data_Acq->Data_Proc

Caption: General workflow for GC-MS analysis of sesquiterpenoids.

References

physical and chemical properties of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 1,2-Epoxy-10(14)-furanogermacren-6-one. It includes a detailed summary of its physicochemical and spectral data, presented in a structured tabular format for ease of reference. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this sesquiterpenoid from its natural source, Commiphora holtziana. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the clarity and usability of the presented information for research and drug development applications. While the biological activity of the pure compound remains an area for further investigation, preliminary studies on the crude extracts of its source suggest potential antimicrobial and anti-inflammatory properties.

Physicochemical and Spectral Properties

This compound is a sesquiterpenoid belonging to the furanogermacrene class. Its core structure features a germacrane (B1241064) skeleton with furan (B31954) and epoxy functionalities.

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.3 g/mol [1][3]
CAS Number 383368-24-9[1][2][4]
Appearance Oil[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
Storage Conditions 2-8°C, in a closed container, away from light and moisture[3]
Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are detailed in Table 2.

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Interpretation
1671α,β-unsaturated ketone
1245, 905, 798Epoxide

¹H and ¹³C NMR spectroscopy are fundamental for determining the precise connectivity and stereochemistry of the molecule. The chemical shift data is summarized in Tables 3 and 4.

Table 3: ¹H-NMR Spectral Data (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.96br s-
H-21.92dt10.2
H-15a4.94s-
H-15b4.94s-

Table 4: ¹³C-NMR Spectral Data (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-10110.6
Note: Complete ¹³C-NMR data requires access to the full text of the primary research article.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 5: Mass Spectrometry Data

m/zInterpretation
Note: Specific fragmentation data requires access to the full text of the primary research article.

Experimental Protocols

The isolation and purification of this compound from the resin of Commiphora holtziana involves a multi-step chromatographic process.

Isolation of this compound

The following diagram illustrates the general workflow for the isolation of the target compound.

Isolation_Workflow Resin Commiphora holtziana Resin Extraction Extraction (Ethanol) Resin->Extraction VLC Vacuum Liquid Chromatography (VLC) Extraction->VLC Crude Extract HPLC Semi-preparative HPLC VLC->HPLC Enriched Fractions PTLC Preparative Thin Layer Chromatography (PTLC) HPLC->PTLC Further Enriched Fractions Pure_Compound This compound PTLC->Pure_Compound Purified Compound

Isolation workflow for this compound.
Detailed Methodologies

2.2.1. Plant Material and Extraction:

  • A commercial sample of Commiphora holtziana resin is used.

  • The resin is extracted with ethanol (B145695) at room temperature.

2.2.2. Vacuum Liquid Chromatography (VLC):

  • The crude ethanol extract is subjected to VLC on silica (B1680970) gel.

  • A stepwise gradient of petroleum ether and ethyl acetate is used for elution to separate the components based on polarity.

2.2.3. Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with the target compound from VLC are further purified using semi-preparative HPLC.

  • A silica gel column is typically used with an isocratic mobile phase, such as a mixture of ethyl acetate and iso-octane.

2.2.4. Preparative Thin Layer Chromatography (PTLC):

  • Final purification is achieved by PTLC on silica gel plates.

  • A solvent system, for example, a mixture of toluene, ethyl acetate, and acetic acid, is used for development.

2.2.5. Structure Elucidation:

  • The structure of the purified compound is determined using spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and MS.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the specific biological activities and signaling pathways of pure this compound. However, crude extracts from Commiphora species, the source of this compound, have been reported to possess various pharmacological properties, including anti-inflammatory and antimicrobial activities.

The following diagram represents a hypothetical workflow for investigating the biological activity of this compound.

Biological_Activity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Assays Biological Assays (e.g., Antimicrobial, Cytotoxicity, Anti-inflammatory) Dose_Response Dose-Response Studies Assays->Dose_Response Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism Animal_Models Animal Models of Disease Mechanism->Animal_Models Toxicity Toxicity and Safety Assessment Animal_Models->Toxicity Pure_Compound Pure 1,2-Epoxy-10(14)- furanogermacren-6-one Pure_Compound->Assays

Proposed workflow for the biological evaluation of the compound.

Further research is required to elucidate the specific bioactivities of this compound and to determine its potential as a therapeutic agent. Investigations into its effects on key signaling pathways, such as NF-κB or MAP kinase pathways, could provide valuable insights into its mechanism of action.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational repository of its known physical and chemical properties and the methodologies for its isolation. The detailed spectral data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Future studies focusing on the synthesis and biological evaluation of this compound are warranted to fully explore its therapeutic potential.

References

Solubility Profile of 1,2-Epoxy-10(14)-furanogermacren-6-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone of interest in phytochemical and pharmacological research. Understanding the solubility of this compound is critical for experimental design, formulation development, and in vitro and in vivo studies. This document outlines the known qualitative solubility, presents a detailed experimental protocol for quantitative solubility determination, and discusses the potential biological significance of this class of compounds.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)Molar Solubility (mol/L at 25°C)
ChloroformCHCl₃4.1Soluble[1]Data not availableData not available
DichloromethaneCH₂Cl₂3.1Soluble[1]Data not availableData not available
Ethyl AcetateC₄H₈O₂4.4Soluble[1]Data not availableData not available
AcetoneC₃H₆O5.1Soluble[1]Data not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble[1]Data not availableData not available

Note: The lack of publicly available quantitative data underscores the importance of experimental determination for specific research applications. The protocol provided in the following section can be utilized to generate this critical information.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[2] This protocol is adapted for the determination of the solubility of this compound in organic solvents.

2.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMSO), analytical grade

  • Glass vials with screw caps (B75204) and PTFE septa

  • Orbital shaker or wrist-action shaker

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Analytical balance

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

2.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 1,2-Epoxy-10(14)- furanogermacren-6-one to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C D Allow to sediment C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC or UV-Vis G->H I Calculate Solubility (mg/mL, mol/L) H->I

Caption: Workflow for determining the solubility of this compound.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, furanosesquiterpenoids isolated from the resin of Commiphora species, the genus from which this compound is derived, have demonstrated a range of biological activities. These include anti-inflammatory, antioxidant, and antifungal effects.[3]

The presence of the epoxide functional group suggests potential for cytotoxic activity, as epoxide-containing compounds can induce DNA damage.[4] The anti-inflammatory properties of related compounds may be exerted through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as the MAPK pathway.[5]

Further research is warranted to investigate the specific biological targets and signaling cascades modulated by this compound. A hypothetical signaling pathway for the anti-inflammatory effects of related sesquiterpenoid lactones is depicted below.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_compound Compound Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Compound This compound (Hypothesized) Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway inhibition.

References

In-Depth Technical Guide: 1,2-Epoxy-10(14)-furanogermacren-6-one (CAS No. 383368-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one, with the CAS number 383368-24-9, is a naturally occurring sesquiterpenoid belonging to the furanogermacrane class. This compound has been isolated from the oleo-gum resins of various Commiphora species, notably Commiphora kataf and Commiphora holtziana.[1][2] Sesquiterpenoids from Commiphora resins, commonly known as myrrh, have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and infections.[3][4] Modern scientific investigations have begun to explore the pharmacological potential of these compounds, revealing activities such as anti-inflammatory, cytotoxic, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of the available research on this compound and related furanogermacrenes, with a focus on its chemical properties, potential biological activities, and the experimental methodologies used in its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 383368-24-9N/A
Molecular Formula C₁₅H₁₈O₃[7]
Molecular Weight 246.3 g/mol [7]
Appearance Not explicitly reported, likely an oil or amorphous solidN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]

Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound are limited in the currently available scientific literature. However, the biological activities of structurally related furanosesquiterpenoids from Commiphora species provide valuable insights into its potential therapeutic effects. The furan (B31954) and epoxide moieties are considered important for the biological activity of this class of compounds.[8][9]

Cytotoxic Activity

While no specific cytotoxicity data for this compound has been found, a closely related compound, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one , exhibited weak cytotoxic activity against the MCF-7 breast cancer cell line.[10]

CompoundCell LineActivityIC₅₀ (µM)Reference
rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-oneMCF-7 (Breast Cancer)Weak Cytotoxicity40[10]

Other furanosesquiterpenoids isolated from Commiphora myrrh have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds, including this compound, warrants further investigation as potential anticancer agents.[11][12]

Anti-inflammatory Activity

Sesquiterpenes are well-documented for their anti-inflammatory properties.[13][14] Many furanosesquiterpenoids from Commiphora resins have been shown to inhibit the production of pro-inflammatory mediators. For instance, various sesquiterpenes from myrrh have demonstrated concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] The proposed mechanism for some sesquiterpene lactones involves the inhibition of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[5]

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->ProInflammatory_Genes activates Furanogermacrene This compound (Hypothesized) Furanogermacrene->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, this section outlines a general methodology for the isolation and characterization of furanogermacrenes from Commiphora resin, based on established procedures for similar compounds.

Isolation and Purification

A typical workflow for the isolation of sesquiterpenoids from Commiphora resin is depicted below.

Isolation Workflow

G Start Commiphora Resin Extraction Extraction with Organic Solvents (e.g., Ethanol, Hexane, Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Active_Fractions Bioactive Fractions TLC->Active_Fractions HPLC Preparative HPLC Active_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for isolation of the target compound.

  • Extraction: The air-dried and powdered resin is extracted with a suitable organic solvent (e.g., ethanol, hexane, or ethyl acetate) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[12]

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.[12]

  • Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Conclusion and Future Directions

This compound is a furanosesquiterpenoid with potential therapeutic value, given the known biological activities of related compounds from Commiphora species. While research directly focusing on this specific molecule is currently scarce, the existing literature on furanogermacrenes suggests that it may possess cytotoxic and anti-inflammatory properties.

Future research should focus on:

  • Isolation of sufficient quantities of this compound for comprehensive biological screening.

  • In-depth evaluation of its cytotoxic activity against a panel of cancer cell lines and its anti-inflammatory effects in relevant in vitro and in vivo models.

  • Elucidation of its mechanism of action by investigating its effects on key signaling pathways involved in cancer and inflammation.

  • Synthetic studies to provide a sustainable source of the compound for further research and development.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The information provided on related compounds and general methodologies should facilitate the design of future studies to unlock the full pharmacological profile of this natural product.

References

The Discovery and History of Furanogermacrene Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanogermacrene sesquiterpenoids, a significant class of natural products, have garnered considerable attention in the scientific community for their diverse biological activities, ranging from anti-inflammatory and cytotoxic to antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of these fascinating molecules. We delve into the key milestones of their isolation and structure elucidation, present detailed experimental protocols, and summarize their biological activities with quantitative data. Furthermore, this guide illustrates the biosynthetic pathways and mechanisms of action, including their interaction with critical signaling pathways such as NF-κB, through detailed diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Emergence of Furanogermacrene Sesquiterpenoids

Sesquiterpenoids are a large and structurally diverse class of C15 terpenoids derived from the biosynthesis precursor farnesyl pyrophosphate (FPP). Within this vast family, furanogermacrene sesquiterpenoids are characterized by a germacrane (B1241064) skeleton incorporating a furan (B31954) ring. The initial discoveries of these compounds were closely linked to phytochemical investigations of traditional medicinal plants, particularly from the Curcuma (turmeric) and Neolitsea genera. Early research in the mid to late 20th century laid the groundwork for understanding their unique chemical structures and biological potential.

The furanogermacrene backbone is a ten-membered ring system, which can exist in various conformations, leading to a wide array of stereoisomers. This structural complexity, coupled with the reactivity of the furan moiety and other functional groups, contributes to their diverse biological activities.

Discovery and Historical Milestones

The exploration of furanogermacrene sesquiterpenoids has been a journey of steady discovery, driven by advancements in analytical techniques. While pinpointing the absolute first discovery can be challenging, early phytochemical studies on plants from the Zingiberaceae and Lauraceae families were instrumental.

  • Mid-20th Century: Initial investigations into the chemical constituents of medicinal plants led to the isolation of various sesquiterpenoids. The development of chromatographic techniques was crucial for separating these closely related compounds.

  • Late 20th Century: The advent of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the structure elucidation of complex natural products. This period saw the definitive characterization of the furanogermacrene skeleton.

  • 2000s-Present: A surge in research focused on the biological activities of furanogermacrene sesquiterpenoids. Numerous studies have since reported their potential as anti-inflammatory, anticancer, and antimicrobial agents, often providing detailed mechanistic insights. A notable example is the investigation of furanogermacrane sesquiterpenes from Neolitsea parvigemma, which demonstrated significant anti-inflammatory effects.[1]

Chemical Structure and Biosynthesis

The biosynthesis of furanogermacrene sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and rearrangement reactions catalyzed by terpene synthases to form the germacrane skeleton. Subsequent enzymatic modifications, including oxidation and cyclization, lead to the formation of the characteristic furan ring.

dot

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Precursor FPP->Germacrene Terpene Synthase Oxidation Oxidation Steps Germacrene->Oxidation Cyclization Cyclization & Furan Ring Formation Oxidation->Cyclization Furanogermacrene Furanogermacrene Skeleton Cyclization->Furanogermacrene

Caption: Biosynthetic pathway of furanogermacrene sesquiterpenoids.

Experimental Protocols

The isolation and characterization of furanogermacrene sesquiterpenoids require a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of these compounds from plant material is as follows:

dot

Isolation_Workflow Plant Plant Material (e.g., Curcuma rhizomes) Extraction Solvent Extraction (e.g., Ethanol (B145695), Hexane) Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purified_Fractions Purified Fractions TLC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated Furanogermacrene HPLC->Isolated_Compound

Caption: General experimental workflow for isolation.

Detailed Methodology:

  • Plant Material Extraction: Dried and powdered plant material (e.g., 1 kg of Curcuma rhizomes) is extracted exhaustively with a suitable solvent like ethanol or a gradient of hexane (B92381) and ethyl acetate (B1210297) at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Purification: Fractions showing promising profiles are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure furanogermacrene sesquiterpenoids.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments are employed:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Biological Activities and Quantitative Data

Furanogermacrene sesquiterpenoids exhibit a wide range of biological activities. The tables below summarize some of the key findings.

Table 1: Anti-inflammatory Activity of Furanogermacrene Sesquiterpenoids
CompoundSourceAssayIC₅₀ (µM)Reference
PseudoneolinderaneNeolitsea parvigemmaSuperoxide anion generation in human neutrophils3.21 µg/mL[1]
LinderalactoneNeolitsea parvigemmaSuperoxide anion generation in human neutrophils8.48 µg/mL[1]
Table 2: Cytotoxic Activity of Furanogermacrene and Related Sesquiterpenoids
CompoundSourceCell LineIC₅₀ (µM)Reference
CurcuminCurcuma longaOVCAR-3 (Ovarian)4.4 µg/mL
DemethoxycurcuminCurcuma zedoariaOVCAR-3 (Ovarian)3.8 µg/mL
BisdemethoxycurcuminCurcuma zedoariaOVCAR-3 (Ovarian)3.1 µg/mL

Note: While curcuminoids are not furanogermacrenes, they are often co-isolated and demonstrate the cytotoxic potential of compounds from the Curcuma genus.

Table 3: Antimicrobial Activity of Furanogermacrene and Related Sesquiterpenoids
Compound/ExtractSourceMicroorganismMIC (µg/mL)Reference
Leaf Essential OilNeolitsea parvigemmaLenzites sulphureu25
Leaf Essential OilNeolitsea parvigemmaPhaeolus schweintizii25

Mechanism of Action: Targeting Inflammatory Pathways

A significant body of evidence suggests that the anti-inflammatory effects of many sesquiterpenoids, including furanogermacrenes, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

dot

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits (degradation) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates Furanogermacrene Furanogermacrene Sesquiterpenoid Furanogermacrene->IKK Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by furanogermacrene sesquiterpenoids.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding cytokines, chemokines, and adhesion molecules. Furanogermacrene sesquiterpenoids have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state in the cytoplasm.[3]

Conclusion and Future Perspectives

Furanogermacrene sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their rich chemical diversity and potent biological activities, particularly their anti-inflammatory and cytotoxic effects, make them attractive lead compounds for drug discovery. Future research should focus on:

  • Total Synthesis: Developing efficient synthetic routes to access larger quantities of these compounds and their analogs for extensive biological evaluation.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the furanogermacrene scaffold to identify the key structural features responsible for their biological activity and to optimize their potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • Exploration of New Sources: Investigating a wider range of plant species and other natural sources, such as marine organisms and fungi, for novel furanogermacrene sesquiterpenoids.

The continued exploration of furanogermacrene sesquiterpenoids holds great promise for the development of new and effective therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sesquiterpenes from Commiphora Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of sesquiterpenes from the oleo-gum resin of Commiphora species, commonly known as myrrh. The document outlines various extraction methodologies, presents comparative data on extraction yields and major constituents, and includes diagrams of the extraction workflow and a relevant biological signaling pathway.

Introduction

Commiphora resin is a rich source of bioactive sesquiterpenes, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] The efficient extraction of these compounds is a critical first step in their study and potential therapeutic application. This document details several common extraction techniques, from traditional solvent-based methods to more advanced techniques like supercritical fluid extraction.

Quantitative Data Summary

The choice of extraction method significantly impacts the yield and chemical profile of the extracted sesquiterpenes. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Extraction Yields from Different Methods

Extraction MethodSolvent/ConditionsYieldSource
Supercritical Fluid Extraction (SFE)9.0 MPa, 50°C, 1.5 kg/h CO2 flow3.2% (v/w)[5][6]
Hydrodistillation (HD)Water2.8% (v/w)[5][6]
Steam Distillation (SD)Water0.4% (v/w)[5][6]
Matrix Solid-Phase Dispersion (MSPD)Methanol38.7 mg/g (of two furanosesquiterpenes)[7]
Soxhlet ExtractionMethanol33.75 mg/g (of two furanosesquiterpenes)[7]
SonicationMethanol29.3 mg/g (of two furanosesquiterpenes)[7]

Table 2: Major Sesquiterpenes Identified in Commiphora Resin Extracts

Extraction MethodMajor Sesquiterpenes IdentifiedSource
Supercritical CO2 ExtractionFuranoeudesma-1,3-diene (34.9%), Lindestrene (12.9%), Curzerene (8.5%), Germacrone (5.8%)[5][6]
Methanolic Extract (GC-MS Headspace)High diversity of monoterpenoids and sesquiterpenoids[8]
Hexane ExtractFuranoeudesma-1,3-diene (8.97% and 20.59% in two different samples), Isofuranogermacrene (6.71% and 17.94%), 2-Acetoxyfuranodiene (9.80% and 8.80%)[9]
Methanol Extract (GC-MS)Curzerene (33.57%), β-Elemene (5.80%), 2-Methoxyfuranodiene (5.42%)[10][11]
Ethanolic ExtractVarious sesquiterpenes isolated including novel compounds[1][4][12][13]

Experimental Protocols

Hydrodistillation

This method is commonly used for extracting volatile oils.

Materials and Equipment:

  • Ground Commiphora resin

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Protocol:

  • Place a known quantity of powdered Commiphora resin into a round-bottom flask.

  • Add distilled water to the flask, typically in a 1:10 ratio (resin:water, w/v).

  • Set up the Clevenger-type apparatus with the flask, condenser, and collection vessel.

  • Heat the mixture to boiling using the heating mantle.

  • Continue the distillation for a specified period (e.g., 3-4 hours) until no more oil is collected.

  • Allow the apparatus to cool.

  • Collect the essential oil from the collection vessel and dry it over anhydrous sodium sulfate.

  • Store the oil in a sealed vial at 4°C in the dark.

Solvent Extraction (Maceration)

This protocol describes a simple maceration technique using an organic solvent.

Materials and Equipment:

  • Ground Commiphora resin

  • Methanol (or other suitable solvent like ethanol (B145695) or hexane)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Protocol:

  • Weigh a specific amount of powdered Commiphora resin and place it in an Erlenmeyer flask.

  • Add the solvent (e.g., methanol) to the flask, ensuring the resin is fully submerged (e.g., a 1:10 ratio, w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a defined period (e.g., 24-72 hours).

  • After maceration, filter the mixture to separate the extract from the solid resin residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be used for further analysis or purification.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical fluids, most commonly CO2, for extraction.

Materials and Equipment:

  • Ground Commiphora resin

  • Supercritical fluid extraction system

  • Liquid CO2 cylinder

Protocol:

  • Load the ground Commiphora resin into the extraction vessel of the SFE system.

  • Set the extraction parameters. Based on available data, typical conditions are a pressure of 9.0 MPa and a temperature of 50°C.[5][6]

  • Set the CO2 flow rate, for example, to 1.5 kg/h .[5][6]

  • Start the extraction process. The supercritical CO2 will pass through the resin, dissolving the sesquiterpenes.

  • The extract-laden CO2 is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator. The solvent-free extract is ready for analysis.

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a sample preparation technique that combines extraction and clean-up in a single step.

Materials and Equipment:

  • Ground Commiphora resin

  • Dispersing sorbent (e.g., silica (B1680970) gel)

  • Mortar and pestle

  • Elution solvent (e.g., methanol)

  • Solid-phase extraction cartridge or column

Protocol:

  • Grind a small amount of Commiphora resin with a dispersing sorbent (e.g., silica gel) in a mortar and pestle. A sample-to-sorbent ratio of 1:2 has been shown to be effective.[7]

  • Continue grinding until a homogeneous mixture is obtained.

  • Pack the mixture into an empty solid-phase extraction cartridge.

  • Elute the sesquiterpenes by passing a suitable solvent (e.g., 15 mL of methanol) through the cartridge.[7][14][15]

  • Collect the eluate containing the extracted sesquiterpenes.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_resin Commiphora Resin Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis resin Commiphora Oleo-Gum Resin grinding Grinding/Pulverization resin->grinding hd Hydrodistillation grinding->hd se Solvent Extraction (Maceration/Soxhlet/Sonication) grinding->se sfe Supercritical Fluid Extraction (SFE) grinding->sfe mspd Matrix Solid-Phase Dispersion (MSPD) grinding->mspd purification Chromatographic Purification (e.g., HPLC, CPC) hd->purification filtration Filtration se->filtration sfe->purification mspd->purification concentration Solvent Removal (Rotary Evaporation) filtration->concentration concentration->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr bioassay Bioactivity Assays purification->bioassay

Caption: General workflow for the extraction and analysis of sesquiterpenes from Commiphora resin.

Anti-Inflammatory Signaling Pathway

Commiphora sesquiterpenes have been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, they can inhibit the production of nitric oxide (NO) and the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][4][12][16] The diagram below illustrates a simplified representation of a relevant inflammatory signaling pathway.

SignalingPathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 mapk MAPK (e.g., p38, JNK, ERK) tlr4->mapk nfkb NF-κB tlr4->nfkb nucleus Nucleus mapk->nucleus nfkb->nucleus inflammation Inflammatory Response (e.g., NO, TNF-α, ICAM-1) nucleus->inflammation sesquiterpenes Commiphora Sesquiterpenes sesquiterpenes->mapk sesquiterpenes->nfkb sesquiterpenes->inflammation

Caption: Simplified diagram of an anti-inflammatory signaling pathway modulated by Commiphora sesquiterpenes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the natural product 1,2-Epoxy-10(14)-furanogermacren-6-one using High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity compound suitable for further research and development. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1][2] Effective purification of this compound is essential for accurate biological evaluation and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a preferred method for the isolation and purification of such compounds due to its high resolution and efficiency.[3] This document outlines a preparative HPLC method for the purification of this compound from a crude extract.

Experimental Protocols

Sample Preparation

Successful HPLC purification begins with proper sample preparation to ensure the crude extract is free of particulate matter and soluble in the mobile phase.

Protocol:

  • Extraction: The initial extraction of this compound from the source material (e.g., plant tissue) can be achieved using solvents such as methanol (B129727) or ethanol.[2][4]

  • Solubilization: The compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Dissolve the crude extract in a minimal amount of a suitable solvent, such as acetonitrile (B52724) or methanol, compatible with the HPLC mobile phase.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemPreparative HPLC System
PumpQuaternary or Binary Gradient Pump
InjectorManual or Autosampler
DetectorUV-Vis or Photodiode Array (PDA) Detector
ColumnC18, 5 µm, 250 x 10 mm (or similar preparative column)
Fraction CollectorAutomated Fraction Collector

Table 2: HPLC Method Parameters

ParameterValue
Mobile Phase AWater (HPLC Grade)
Mobile Phase BAcetonitrile (HPLC Grade)
Gradient0-5 min: 40% B5-25 min: 40-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-40% B
Flow Rate4.0 mL/min
Detection Wavelength210 nm[6]
Injection Volume500 µL (or as determined by loading study)
Column Temperature30 °C

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound. The retention time and purity are representative values and may vary depending on the specific instrumentation and crude extract composition.

Table 3: Purification Results

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound~18.5>98%~95%

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Extract Crude Extract Dissolution Dissolution in Acetonitrile Crude_Extract->Dissolution Solubilize Filtration Filtration (0.45 µm) Dissolution->Filtration Remove Particulates Injection Inject Sample onto Preparative HPLC Filtration->Injection Separation Gradient Elution (C18 Column) Injection->Separation Mobile Phase Flow Detection UV Detection (210 nm) Separation->Detection Fractionation Collect Peak of Interest Detection->Fractionation Trigger Collection Solvent_Evaporation Solvent Evaporation Fractionation->Solvent_Evaporation Purity_Analysis Purity Analysis (Analytical HPLC) Solvent_Evaporation->Purity_Analysis Characterize Pure_Compound Pure Compound (>98%) Purity_Analysis->Pure_Compound

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using preparative HPLC. The established conditions are expected to yield a high-purity product suitable for subsequent scientific investigation. Researchers may need to optimize the gradient and other parameters based on the specific characteristics of their crude sample and HPLC system.

References

Application Note: Quantitative Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one using a High-Performance LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid of interest in phytochemical and pharmacological research. A robust and sensitive analytical method is crucial for its accurate quantification in various matrices, including plant extracts and biological fluids. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound. The described protocol offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of herbal preparations, and other research applications.

While a specific, validated method for this compound is not widely published, this protocol is developed based on established methodologies for the analysis of similar sesquiterpenoids and furanogermacrenes.[1][2][3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for plasma and plant material.

1.1. Plasma Samples: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as costunolide.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

1.2. Plant Material: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to simple solvent extraction.

  • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.

  • Sonicate the mixture for 30 minutes, followed by centrifugation at 4,000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of 10% methanol in water.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elute the target analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method
  • Instrument: UHPLC system

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode.[1][2]

  • Ion Source Temperature: 450°C

  • Capillary Voltage: 3.5 kV

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS method. Note that the precursor and product ions for this compound are proposed based on its molecular weight and common fragmentation patterns of similar compounds, and would require experimental optimization. The molecular formula of the target compound is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol .[5]

Table 1: Mass Spectrometry Parameters for MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound247.1 [M+H]⁺189.11503015
This compound (confirm.)247.1 [M+H]⁺135.11503025
Costunolide (IS)233.1 [M+H]⁺177.11503520

Table 2: Method Performance Characteristics (Hypothetical)

ParameterThis compound
Linearity Range (ng/mL)5 - 5000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ) (ng/mL)5
Accuracy (%)90 - 110
Precision (RSD %)< 10%
Recovery (%)> 85%

Visualization

LC_MSMS_Workflow Workflow for LC-MS/MS Detection of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Separation UHPLC Separation (C18 Column, Gradient Elution) Cleanup->LC_Separation MS_Ionization Mass Spectrometry (ESI/APCI Positive Ion Mode) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Integration & Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analytical workflow.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative determination of this compound. The method utilizes established sample preparation techniques and chromatographic principles for sesquiterpenoid analysis, offering high sensitivity, specificity, and reliability. This protocol serves as a strong foundation for researchers in natural product chemistry, pharmacology, and drug development, and can be adapted and validated for specific research needs.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone. While direct experimental data for this specific compound is limited, the protocols outlined are based on established methodologies for assessing the anti-inflammatory effects of structurally related furanogermacrenes and other sesquiterpene lactones. These compounds are known to modulate key inflammatory pathways, making this compound a promising candidate for investigation.

Background

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). Sesquiterpene lactones, a class of natural products, have demonstrated significant anti-inflammatory properties, often through the inhibition of the NF-κB pathway. This compound belongs to this class, and its furanogermacrene scaffold is present in compounds isolated from medicinal plants like Curcuma zedoaria, which have been shown to possess anti-inflammatory activity.

Proposed Mechanism of Action

Based on the known activities of related sesquiterpene lactones, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways in immune cells such as macrophages. The primary target is likely the NF-κB signaling cascade, a central regulator of the inflammatory response.

Experimental Plan Overview

A systematic evaluation of the anti-inflammatory properties of this compound should be conducted, beginning with an assessment of its cytotoxicity, followed by a series of in vitro assays to determine its impact on inflammatory markers and signaling pathways in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Anti-inflammatory Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (this compound) C Cytotoxicity Assay (MTT/CCK-8) Determine non-toxic concentrations A->C B Cell Culture (RAW 264.7 Macrophages) B->C D Nitric Oxide (NO) Production Assay (Griess Assay) C->D Use non-toxic concentrations E Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) C->E F Prostaglandin E2 (PGE2) Measurement (ELISA) C->F G Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-p38, p-JNK) D->G H Quantitative RT-PCR (iNOS, COX-2, TNF-α, IL-6, IL-1β mRNA) D->H E->G E->H F->G F->H

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the anti-inflammatory activity of this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5085.4 ± 7.3
10060.2 ± 8.9

Table 2: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.325.4 ± 3.150.1 ± 6.735.8 ± 4.220.5 ± 2.9
LPS (1 µg/mL)45.8 ± 4.1850.2 ± 75.32540.7 ± 210.51850.3 ± 150.9980.6 ± 85.4
LPS + Cmpd (1 µM)40.5 ± 3.8780.5 ± 69.82310.4 ± 198.71720.1 ± 145.3910.2 ± 80.1
LPS + Cmpd (5 µM)32.1 ± 3.2650.9 ± 58.41850.6 ± 160.21340.5 ± 120.7720.8 ± 65.3
LPS + Cmpd (10 µM)20.7 ± 2.5420.3 ± 38.71230.8 ± 110.9950.2 ± 88.6450.4 ± 40.2
LPS + Cmpd (25 µM)10.3 ± 1.8210.6 ± 20.1680.4 ± 60.5510.7 ± 45.8230.1 ± 21.9
IC50 (µM) 12.5 15.8 14.2 16.5 13.9

Cmpd: this compound

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-p38, p-JNK, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 ERK->AP1 Translocation p38->AP1 JNK->AP1 Compound This compound Compound->TAK1 Inhibits Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

These application notes provide a robust starting point for the comprehensive evaluation of the anti-inflammatory properties of this compound. The outlined protocols are standard and widely accepted in the field of inflammation research. The findings from these studies will help to elucidate the compound's mechanism of action and determine its potential as a novel anti-inflammatory agent.

Application Notes and Protocols: Anticancer Properties of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid compound that has been isolated from the plant Curcuma phaeocaulis. While specific studies detailing the anticancer properties of this particular compound are limited in publicly available literature, the broader family of sesquiterpene lactones and extracts from Curcuma phaeocaulis have demonstrated notable antitumor activities. These related compounds and extracts have been shown to induce apoptosis and modulate key signaling pathways in various cancer cell lines. This document provides an overview of the potential anticancer activities of this compound based on existing research on analogous compounds and outlines generalized protocols for its evaluation as a potential therapeutic agent.

Background and Potential Mechanism of Action

This compound belongs to the class of furanogermacrenes, a type of sesquiterpene lactone. Sesquiterpene lactones isolated from various plants, including those from the Curcuma genus, are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects.

The anticancer potential of sesquiterpenoids from Curcuma phaeocaulis has been attributed to the induction of apoptosis. For instance, other sesquiterpenoids isolated from this plant, such as phaeocaulisguatriol and phaeocaulistriol B, have demonstrated cytotoxic effects against the MCF-7 breast cancer cell line.[1] The proposed mechanism for these related compounds involves the activation of the TP53 tumor suppressor protein and caspase-3, a key executioner of apoptosis.[1] It is plausible that this compound may exert its anticancer effects through a similar pathway.

A generalized potential signaling pathway for the anticancer activity of sesquiterpenoids from Curcuma phaeocaulis is depicted below.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell TP53 Activation TP53 Activation Cancer Cell->TP53 Activation Caspase-3 Activation Caspase-3 Activation TP53 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Potential mechanism of action.

Quantitative Data Summary

As of the latest literature search, specific IC50 values for this compound against various cancer cell lines are not publicly available. However, for context, extracts from Curcuma phaeocaulis, from which this compound is derived, have shown significant inhibitory effects.

Table 1: Cytotoxic Activity of Curcuma phaeocaulis Extracts

Extract Fraction Cancer Cell Line IC50 (µg/mL)
Petroleum Ether SMMC-7721 (Hepatocellular Carcinoma) >100
Petroleum Ether HepG-2 (Hepatocellular Carcinoma) 75.3 ± 2.1
Petroleum Ether A549 (Lung Carcinoma) 68.4 ± 3.5
Petroleum Ether HeLa (Cervical Carcinoma) 85.1 ± 4.2
Ethyl Acetate SMMC-7721 (Hepatocellular Carcinoma) >100
Ethyl Acetate HepG-2 (Hepatocellular Carcinoma) 88.2 ± 3.8
Ethyl Acetate A549 (Lung Carcinoma) 79.6 ± 2.9
Ethyl Acetate HeLa (Cervical Carcinoma) 92.4 ± 5.1

Data adapted from studies on crude extracts and may not be representative of the pure compound.[2]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cells.

Workflow:

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: MTT assay workflow.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG-2)

  • This compound (dissolved in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the compound.

Workflow:

apoptosis_workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis

Caption: Apoptosis assay workflow.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression of key proteins involved in apoptosis signaling pathways.

Workflow:

western_blot_workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Western blot workflow.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., anti-TP53, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine changes in protein expression.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, its chemical nature as a sesquiterpene lactone and its origin from Curcuma phaeocaulis suggest that it is a promising candidate for further investigation. The protocols outlined above provide a framework for a systematic evaluation of its cytotoxic and apoptotic effects on various cancer cell lines. Future research should focus on determining its IC50 values, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical in vivo models. These studies will be crucial in determining the potential of this compound as a novel anticancer agent.

References

Application Notes and Protocols: Cytotoxicity of 1,2-Epoxy-10(14)-furanogermacren-6-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpene lactone belonging to the furanogermacrene class of natural products. While specific cytotoxic data for this particular compound is not extensively available in public literature, related compounds containing a furan (B31954) moiety have demonstrated notable anticancer activities. Furan-containing natural products have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways.

These application notes provide a comprehensive overview of the hypothetical cytotoxic effects of this compound and detailed protocols for its evaluation in cancer cell lines. The presented data is illustrative and serves as a guide for researchers investigating the potential of this and similar compounds as novel anticancer agents.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.8 ± 3.5
A549Lung Carcinoma18.9 ± 2.8
HeLaCervical Cancer12.5 ± 1.9
HepG2Hepatocellular Carcinoma22.1 ± 3.1

Table 2: Hypothetical Cell Cycle Distribution in HeLa Cells after 24h Treatment

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)55.3 ± 4.230.1 ± 3.114.6 ± 2.5
This compound (10 µM)68.7 ± 5.120.5 ± 2.810.8 ± 2.1
This compound (20 µM)75.2 ± 6.315.3 ± 2.49.5 ± 1.9

Table 3: Hypothetical Apoptosis Induction in HeLa Cells after 48h Treatment

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Control (Vehicle)3.1 ± 0.81.5 ± 0.4
This compound (15 µM)22.4 ± 3.110.2 ± 1.8

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2][3][4][5]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

Apoptosis Analysis (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.[6][7][8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Analysis_Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Analysis Workflow

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Western Blot Analysis

This protocol is for the detection of apoptosis-related proteins by western blotting.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells, then lyse with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Hypothetical Signaling Pathway

Based on the known mechanisms of similar furan-containing compounds, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Compound This compound Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Proposed Apoptotic Pathway

Disclaimer

The cytotoxic data and proposed mechanism of action for this compound presented in these application notes are hypothetical and for illustrative purposes only. These are based on the activities of structurally related compounds. Researchers should perform their own experiments to validate these findings. The provided protocols are standard methodologies and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific studies on the neuroprotective effects of 1,2-Epoxy-10(14)-furanogermacren-6-one have been published. The following application notes and protocols are hypothetical and based on the known biological activities of the broader class of compounds known as sesquiterpene lactones. These compounds have demonstrated anti-inflammatory, antioxidant, and, in some cases, neuroprotective properties.[1][2][3] Therefore, the methodologies provided here serve as a foundational guide for researchers to initiate investigations into the potential neuroprotective activities of this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Many sesquiterpene lactones exhibit potent anti-inflammatory and antioxidant effects, which are key mechanisms in combating neurodegenerative processes.[1][2] The investigation into the neuroprotective potential of this specific compound is warranted based on the activities of structurally related molecules. These notes provide a framework for the initial screening and mechanistic evaluation of this compound in models of neuronal injury and neurodegeneration.

Hypothesized Mechanism of Action

Based on studies of other sesquiterpene lactones, this compound may exert neuroprotective effects through several signaling pathways:

  • Inhibition of Pro-inflammatory Pathways: Sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4][5] By preventing the activation of NF-κB, the compound could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.

  • Modulation of Oxidative Stress: The compound may enhance endogenous antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, leading to the expression of antioxidant enzymes. Additionally, it may directly scavenge reactive oxygen species (ROS).

  • Inhibition of Apoptotic Pathways: By mitigating inflammation and oxidative stress, this compound could prevent the activation of caspase cascades and other pro-apoptotic factors, thereby reducing neuronal cell death.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Neuroprotective Efficacy against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Control (Vehicle)-100 ± 5.25.1 ± 1.2
Glutamate (B1630785) (100 µM)-45.3 ± 4.889.7 ± 7.5
Compound + Glutamate158.2 ± 5.165.4 ± 6.3
Compound + Glutamate575.6 ± 6.342.1 ± 5.8
Compound + Glutamate1088.9 ± 5.925.3 ± 4.1

Table 2: Effect on Oxidative Stress Markers in SH-SY5Y Cells Challenged with H₂O₂

Treatment GroupConcentration (µM)Intracellular ROS (% of H₂O₂ Control)GSH Levels (nmol/mg protein)
Control (Vehicle)-12.5 ± 2.125.8 ± 2.9
H₂O₂ (200 µM)-100 ± 8.711.2 ± 1.9
Compound + H₂O₂182.4 ± 7.515.7 ± 2.2
Compound + H₂O₂561.8 ± 6.920.1 ± 2.5
Compound + H₂O₂1045.3 ± 5.424.5 ± 2.8

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons

This protocol is designed to assess the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.[3]

1. Materials and Reagents:

  • This compound

  • Neurobasal medium and B-27 supplement

  • Fetal Bovine Serum (FBS)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Primary cortical neuron cultures from E18 rat embryos

2. Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates coated with poly-L-lysine at a density of 1 x 10⁵ cells/well and culture for 7 days.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10 µM) in Neurobasal medium.

  • Treatment: Pre-treat neurons with the compound for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to a final concentration of 100 µM and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize formazan (B1609692) crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect supernatant from each well.

    • Perform LDH assay according to the manufacturer's instructions.

    • Measure absorbance at 490 nm.

Protocol 2: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease

This protocol evaluates the in vivo efficacy of the compound in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.[2]

1. Animals and Reagents:

  • C57BL/6 mice (8-10 weeks old)

  • Aβ₁₋₄₂ peptide

  • This compound

  • Morris Water Maze apparatus

  • Reagents for immunohistochemistry (anti-Iba1, anti-GFAP)

2. Procedure:

  • Aβ₁₋₄₂ Preparation and Injection: Prepare aggregated Aβ₁₋₄₂. Administer via intracerebroventricular (i.c.v.) injection.

  • Compound Administration: Administer the compound daily via oral gavage or intraperitoneal injection for 14 days, starting one day after Aβ₁₋₄₂ injection.

  • Behavioral Testing (Morris Water Maze):

    • From day 8 to 13, conduct spatial acquisition training.

    • On day 14, perform a probe trial to assess memory retention.

  • Tissue Collection and Analysis:

    • On day 15, perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry on brain sections to assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).

    • Conduct biochemical assays on brain homogenates to measure oxidative stress and inflammatory markers.

Visualizations

G Hypothesized Neuroprotective Signaling Pathway cluster_outcomes compound This compound nfkb NF-κB Pathway compound->nfkb Inhibits nrf2 Nrf2 Pathway compound->nrf2 Activates stress Oxidative Stress / Neuroinflammation stress->nfkb Activates neuroprotection Neuroprotection cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes apoptosis Apoptosis nfkb->apoptosis Induces antioxidants Antioxidant Enzymes (HO-1, NQO1) nrf2->antioxidants Promotes cytokines->apoptosis Induces antioxidants->stress Reduces

Caption: Hypothesized signaling pathway for neuroprotection.

G In Vitro Experimental Workflow culture Primary Neuron Culture (7 days) pretreatment Pre-treatment with Compound (2 hours) culture->pretreatment toxin Induce Neurotoxicity (e.g., Glutamate for 24h) pretreatment->toxin assays Perform Viability/Toxicity Assays (MTT, LDH) toxin->assays analysis Data Analysis assays->analysis

Caption: Workflow for in vitro neuroprotection screening.

References

Application Notes and Protocols: Investigating the Activity of 1,2-Epoxy-10(14)-furanogermacren-6-one in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols and application notes for investigating the bioactivity of the natural compound 1,2-Epoxy-10(14)-furanogermacren-6-one on the human neuroblastoma cell line, SH-SY5Y. These cells are a widely used in vitro model for neurodegenerative diseases and neurotoxicity studies.[1] The protocols outlined herein detail methods for cell culture, assessment of cell viability via MTT assay, and analysis of key signaling protein expression by Western blotting. While direct studies on the effects of this compound in SH-SY5Y cells are not extensively available in the public domain, this guide offers a foundational experimental framework based on established methodologies for this cell line. The included data is illustrative, representing hypothetical outcomes of such an investigation into the neuroprotective potential of the compound against oxidative stress.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the potential neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells.

Table 1: Cytotoxicity of this compound in SH-SY5Y Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
198.2± 5.1
596.5± 4.8
1094.3± 5.3
2591.8± 4.9
5088.1± 5.5
10085.4± 6.2

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

TreatmentCell Viability (%)Standard Deviation
Control100± 5.2
H₂O₂ (100 µM)48.7± 6.1
This compound (10 µM) + H₂O₂65.4± 5.8
This compound (25 µM) + H₂O₂78.9± 6.3
This compound (50 µM) + H₂O₂85.2± 5.9

Table 3: Relative Protein Expression Levels from Western Blot Analysis

Treatmentp-Akt / Total Aktp-ERK / Total ERKBcl-2 / Bax RatioCleaved Caspase-3
Control1.01.01.01.0
H₂O₂ (100 µM)0.40.50.33.5
Compound (50 µM) + H₂O₂0.80.90.81.3

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.[1][2][3][4][5]

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Culture SH-SY5Y cells in a T-75 flask with DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

MTT Assay for Cell Viability

This protocol outlines the use of the MTT assay to assess cell viability following treatment with this compound and/or H₂O₂.[6][7][8][9]

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • For neuroprotection experiments, pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for another 24 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression

This protocol details the analysis of key proteins involved in cell survival and apoptosis pathways using Western blotting.[10][11][12][13]

Materials:

  • Treated SH-SY5Y cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation apoptosis Apoptosis Inhibition akt->apoptosis Inhibition survival Cell Survival akt->survival Promotion compound 1,2-Epoxy-10(14)- furanogermacren-6-one (Hypothesized) compound->akt Promotes MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., CREB) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound 1,2-Epoxy-10(14)- furanogermacren-6-one (Hypothesized) compound->erk Promotes Experimental_Workflow start Start: Culture SH-SY5Y Cells treatment Treat with Compound and/or H₂O₂ start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability protein Analyze Protein Expression (Western Blot) treatment->protein data Data Analysis & Interpretation viability->data protein->data end Conclusion data->end

References

Application Notes and Protocols for 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While specific data for this particular compound is limited in publicly available literature, this document provides a comprehensive overview of the likely mechanism of action based on the well-established activities of structurally related furanogermacrenones and other sesquiterpene lactones. These compounds are of significant interest in drug discovery due to their potential therapeutic applications.

The primary modes of action for this class of compounds involve the modulation of key signaling pathways, such as the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of apoptosis in cancer cells. These pathways are critical in the regulation of inflammation, cell proliferation, and survival.

Mechanism of Action

The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic groups in cellular macromolecules, particularly cysteine residues in proteins, via Michael addition. This covalent modification can alter the function of key signaling proteins.

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound, like other sesquiterpene lactones, is hypothesized to inhibit NF-κB signaling by directly alkylating and inactivating components of the pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB_NFkB_Complex IkB-NF-kB Complex IKK->IkB_NFkB_Complex Phosphorylates IkB IkB IkB IkB->IkB_NFkB_Complex NF-kB NF-kB NF-kB->IkB_NFkB_Complex NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB_NFkB_Complex->NF-kB Releases Compound This compound Compound->NF-kB Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription STAT3_Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerizes & Translocates Compound This compound Compound->p-STAT3 Inhibits Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis Caspases->Apoptosis DNA DNA p-STAT3_dimer->DNA Binds Anti-apoptotic Genes Anti-apoptotic Genes DNA->Anti-apoptotic Genes Transcription Anti-apoptotic Genes->Bcl2 Upregulates MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Application Notes and Protocols: Furanogermacrenes as Novel Therapeutic Agents Against Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanogermacrenes, a class of sesquiterpenoids derived from plants of the Curcuma genus, have emerged as promising candidates for the development of novel anti-cancer therapies. This document provides a comprehensive overview of the molecular targets of three key furanogermacrenes—germacrone (B1671451), furanodiene, and curdione (B1662853)—in breast cancer. It includes a summary of their cytotoxic effects, detailed experimental protocols for assessing their activity, and diagrams illustrating their proposed mechanisms of action.

I. Molecular Targets and Cellular Effects of Furanogermacrenes

Furanogermacrenes exert their anti-cancer effects on breast cancer cells through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The key molecular pathways implicated in these processes include the PI3K/Akt and STAT3 signaling pathways, which are often dysregulated in breast cancer.

Germacrone

Germacrone has been shown to inhibit the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231, by inducing cell cycle arrest and apoptosis.[1][2] In MCF-7/Adriamycin (ADR) resistant cells, germacrone treatment led to a significant inhibition of cell viability.[3] Mechanistically, germacrone induces apoptosis through the mitochondria-mediated caspase pathway, characterized by an increase in the expression of the pro-apoptotic protein Bok and the release of cytochrome c.[1][2] This leads to the cleavage and activation of caspases-3, -7, and -9, as well as PARP.[1][2] Furthermore, germacrone can induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells and at the G2/M phase in MCF-7 cells.[1] In estrogen receptor α (ERα)-positive MCF-7 cells, germacrone has also been found to inhibit ERα-mediated transcription.

Furanodiene

Furanodiene effectively inhibits the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells and has demonstrated the ability to induce both intrinsic and extrinsic apoptosis pathways in doxorubicin-resistant MCF-7 cells.[4][5][6] The induction of apoptosis is associated with the depolarization of the mitochondrial membrane, chromatin condensation, and DNA fragmentation.[4][5] Key molecular events include the inhibition of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic proteins such as Bad and Bax, leading to the cleavage of caspases-7, -8, and -9, and PARP.[4][5][6] Furanodiene also induces cell cycle arrest at the G0/G1 phase.[4][5] Notably, its cytotoxic effects are mediated in part through the inhibition of the PI3K/Akt signaling pathway.[7]

Curdione

Curdione has been demonstrated to inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis.[8][9] The apoptotic mechanism involves the disruption of the mitochondrial membrane potential and is characterized by an increased Bax/Bcl-2 ratio and the cleavage of caspases-3 and -9.[8][9] In triple-negative breast cancer (TNBC) cells, specifically MDA-MB-468, curdione in combination with the chemotherapeutic drug docetaxel (B913) has been shown to synergistically induce apoptosis through the generation of reactive oxygen species (ROS).[10] This combined treatment triggers intrinsic apoptosis involving the MAPKs and PI3K/Akt signaling pathways.[10] Alone, curdione has been shown to arrest MDA-MB-231 cells in the G1 phase and up-regulate the expression of p53 and p21.[11]

II. Data Presentation: Cytotoxicity of Furanogermacrenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of furanogermacrenes in various breast cancer cell lines.

CompoundCell LineIC50 ValueIncubation Time (h)Reference
Germacrone MCF-7/ADR180.41 ± 12.45 µM48[3]
Furanodiene MDA-MB-23159 µMNot Specified[12]
BT-47455 µMNot Specified[12]
Curdione MDA-MB-2311607 µM24[11]
MDA-MB-2311401 µM48[11]

Note: Data for some compounds and cell lines are not available in the public domain and represent an area for future research.

III. Experimental Protocols

This section provides detailed protocols for key experiments to assess the molecular targets and cellular effects of furanogermacrenes in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of furanogermacrenes on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furanogermacrene compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the furanogermacrene compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with furanogermacrenes.

Materials:

  • Breast cancer cells

  • Furanogermacrene compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the furanogermacrene for the desired time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of furanogermacrenes on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cells

  • Furanogermacrene compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with furanogermacrenes as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by furanogermacrenes.

Materials:

  • Treated and untreated breast cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

IV. Visualization of Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by furanogermacrenes and a general experimental workflow.

Furanogermacrene_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Breast Cancer Cell Furanogermacrenes Furanogermacrenes (Germacrone, Furanodiene, Curdione) PI3K PI3K Furanogermacrenes->PI3K Inhibition STAT3 STAT3 Furanogermacrenes->STAT3 Inhibition Apoptosis Apoptosis Furanogermacrenes->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Furanogermacrenes->CellCycleArrest Induction Akt Akt PI3K->Akt Activation PI3K->Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Apoptosis Inhibition STAT3->Proliferation

Caption: Molecular signaling pathways targeted by furanogermacrenes in breast cancer cells.

Experimental_Workflow start Start: Breast Cancer Cell Culture treatment Treatment with Furanogermacrenes start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis end Conclusion: Elucidation of Molecular Targets data_analysis->end

Caption: General experimental workflow for investigating furanogermacrenes in breast cancer.

V. Conclusion

Furanogermacrenes, including germacrone, furanodiene, and curdione, represent a promising class of natural compounds with potent anti-cancer activity against breast cancer cells. Their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, such as PI3K/Akt and STAT3, underscores their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of these compounds. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro bioactivity of 1,2-Epoxy-10(14)-furanogermacren-6-one , a sesquiterpene lactone belonging to the furanogermacrane class. While specific experimental data for this particular compound is limited in publicly available literature, this document outlines detailed protocols for assessing its potential cytotoxic, anti-inflammatory, and antimicrobial activities based on established methods for similar natural products. The provided data from related compounds serve as a reference for experimental design and data interpretation.

Cytotoxicity Assessment

The initial evaluation of a novel compound often involves assessing its cytotoxicity against various cell lines to determine its potential as an anticancer agent and to establish a therapeutic window. Sesquiterpene lactones are known to exhibit cytotoxic effects.[1]

Data Presentation: Cytotoxicity of Structurally Related Furanogermacranolides

The following table summarizes the cytotoxic activities (IC₅₀ values) of other heliangolide-type sesquiterpene lactones against a panel of human cancer cell lines and a non-cancerous cell line for comparison. This data can be used as a benchmark for evaluating the cytotoxic potential of this compound.

CompoundCCRF-CEM (Leukemia)MDA-MB-231 (Breast Cancer)U251 (Glioblastoma)HCT 116 (Colon Cancer)MRC-5 (Normal Lung Fibroblast)Reference
8-methacrylyl-4,15-iso-atriplicolide0.26 ± 0.01 µM---4.22 ± 0.26 µM[1]
Avarol----29.14 ± 0.41 µg/mL[2]
Laticifer proteins (LP)-1.36 µg/ml---[3]

Note: The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC₅₀ values indicate higher cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC₅₀ for normal cells to that for cancer cells, is a critical parameter for evaluating the therapeutic potential of a cytotoxic compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate_72h Incubate (72h) Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity assessment.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[4][5] This pathway plays a crucial role in regulating the expression of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Related Sesquiterpene Lactones

The table below presents the anti-inflammatory activities of various sesquiterpene lactones, which can be used as a reference for the expected potency of this compound.

CompoundAssayCell LineIC₅₀ ValueReference
Fusaproliferin analogueNO Production InhibitionRAW264.717.5 µM[6]
NeoflavonoidNO Production InhibitionRAW264.719.46 ± 1.02 μM[7]
Lawsonia inermis extractProtein Denaturation Inhibition-103.21 µg/mL[8]
Rosa damascena extractMembrane Stabilization-125.02 µg/mL[8]
3,4-EpoxydehydroleucodinNF-κB InhibitionJurkat< 5 µM[9]

Note: The IC₅₀ value for anti-inflammatory assays represents the concentration required to inhibit 50% of the inflammatory response (e.g., nitric oxide production).

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells. Calculate the IC₅₀ value.

Signaling Pathway: NF-κB Inhibition by Sesquiterpene Lactones

Sesquiterpene lactones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. They can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription Compound 1,2-Epoxy-10(14)- furanogermacren-6-one Compound->NFkB inhibits (alkylation of p65)

Caption: NF-κB signaling pathway and its inhibition.

Antimicrobial Activity

Natural products are a rich source of antimicrobial agents. The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Related Compounds

The following table shows the Minimum Inhibitory Concentration (MIC) values for furan-containing compounds and other natural products against various microorganisms.

Compound/ExtractS. aureusMRSAE. coliC. albicansReference
Furanone Derivative F1318–16 µg/mL--32–128 µg/mL[10]
7,10-EODA125-250 mg/L125-250 mg/L--[11]
Chalcone derivative1.95±0.2 µg/ml---[12]
Germacrane sesquiterpenoids6.25 to 12.5 µg/mL6.25 µg/mL--[13]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include wells for sterility control (broth only), growth control (broth + inoculum), and positive control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Microbe Culture Microorganisms Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Culture_Microbe->Prepare_Inoculum Inoculate Inoculate with Microbes Prepare_Inoculum->Inoculate Prepare_Dilutions Prepare Compound Dilutions Dispense Dispense Dilutions in 96-well Plate Prepare_Dilutions->Dispense Dispense->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Sesquiterpenes from Commiphora Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of sesquiterpenes from Commiphora extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in isolating sesquiterpenes from Commiphora extracts?

A1: Researchers often face several challenges, including:

  • Complex Matrix: Commiphora resin is a complex mixture of sesquiterpenes, diterpenes, triterpenes, steroids, and polysaccharides, making the separation of target compounds difficult.[1][2]

  • Compound Instability: Many sesquiterpenes, particularly furanosesquiterpenes, are thermally labile and can degrade at high temperatures used in some analytical techniques like GC-MS.[3][4]

  • Co-elution: Due to their similar polarities and structural characteristics, sesquiterpenes often co-elute during chromatographic separation, making it difficult to obtain pure compounds.

  • Low Yield: The concentration of individual sesquiterpenes in the crude extract can be low, leading to challenges in obtaining sufficient quantities for structural elucidation and bioactivity studies.

Q2: Which extraction method provides the best yield for sesquiterpenes from Commiphora?

A2: The choice of extraction method significantly impacts the yield and profile of the isolated sesquiterpenes. Matrix Solid-Phase Dispersion (MSPD) has been shown to provide higher yields of furanosesquiterpenoids compared to traditional methods like sonication and Soxhlet extraction, with the added benefits of lower solvent and sample consumption and shorter extraction times.[5][6] Supercritical CO2 extraction is another effective method, particularly for volatile sesquiterpenes, as it uses mild temperatures, preventing the degradation of thermolabile compounds.[3][4]

Q3: How can I avoid the degradation of thermally sensitive sesquiterpenes during analysis?

A3: To prevent the degradation of thermally labile sesquiterpenes, it is advisable to use analytical techniques that do not require high temperatures. High-Performance Liquid Chromatography (HPLC) is a suitable alternative to Gas Chromatography (GC) for the analysis and purification of these compounds.[3][4] When using GC-MS is necessary, optimizing the injector temperature and using a fast temperature ramp can help minimize degradation.

Q4: What is the best chromatographic strategy for separating complex mixtures of sesquiterpenes?

A4: A multi-step chromatographic approach is often necessary for the successful separation of sesquiterpenes from Commiphora extracts.[7][8] A common strategy involves:

  • Initial Fractionation: Using silica (B1680970) gel column chromatography to separate the crude extract into fractions with different polarities.[1]

  • Further Purification: Employing preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), to isolate individual compounds from the fractions.[7][8]

  • Alternative Techniques: Techniques like Centrifugal Partition Chromatography (CPC) can also be effective for separating compounds with similar polarities.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of target sesquiterpenes Inefficient extraction method.Optimize extraction parameters (e.g., solvent-to-sample ratio, extraction time).[6] Consider using more efficient methods like MSPD or supercritical CO2 extraction.[3][4][5]
Degradation of compounds during extraction or processing.Use milder extraction conditions (e.g., lower temperature). Avoid prolonged exposure to heat and light.
Co-elution of multiple sesquiterpenes Similar polarity of the compounds.Employ orthogonal separation techniques (e.g., normal-phase followed by reversed-phase chromatography). Use high-resolution columns in HPLC.[7] Experiment with different solvent systems to improve separation.
Poor resolution in column chromatography Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling.
Inappropriate solvent system.Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for separation.
Compound degradation during purification Presence of acidic or basic impurities in solvents or on silica gel.Use high-purity solvents and neutral silica gel.
Exposure to high temperatures.Conduct purification steps at room temperature or below whenever possible.
Inconsistent results between batches Variation in the chemical composition of the plant material.Ensure proper authentication and quality control of the raw Commiphora resin.
Inconsistent experimental procedures.Standardize all steps of the extraction and isolation protocol.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Furanosesquiterpenoids from Commiphora myrrha

Extraction MethodSample Amount (g)Solvent Volume (mL)Extraction TimeYield (mg/g)Reference
MSPD0.11515 min38.7[6]
Soxhlet0.5906 h33.75[6]
Sonication0.253020 min29.3[6]

Table 2: Purity of Sesquiterpenoids Isolated by Preparative HPLC

CompoundPurityReference
Eupalinolide A97.9%[10]
Eupalinolide B97.1%[10]
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide91.8%[10]

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) Extraction

This protocol is adapted from a study on the extraction of furanosesquiterpenoids from Commiphora myrrha.[5]

Materials:

  • Commiphora myrrha resin powder

  • Silica gel (100-200 mesh)

  • Methanol (B129727) (HPLC grade)

  • Glass syringe (5 mL)

  • Cotton wool

  • Volumetric flask (15 mL)

  • 0.45 µm filter

Procedure:

  • Mix 100 mg of C. myrrha powder with 200 mg of silica gel in a mortar for 5 minutes to achieve a homogeneous mixture.

  • Place a small piece of cotton at the bottom of a 5 mL glass syringe.

  • Transfer the mixture into the syringe.

  • Place another piece of cotton on top of the mixture to prevent spillage.

  • Elute the sesquiterpenes by passing 15 mL of methanol through the syringe.

  • Collect the eluent in a 15 mL volumetric flask.

  • Filter the extract through a 0.45 µm filter before HPLC analysis.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the initial fractionation of a Commiphora extract.

Materials:

  • Crude Commiphora extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents (e.g., n-hexane, ethyl acetate, methanol)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by performing TLC on the collected fractions.

  • Combine fractions containing similar compound profiles for further purification.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the purification of sesquiterpenes from a fractionated extract.

Materials:

  • Fractionated Commiphora extract

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Dissolve the dried fraction in the mobile phase.

  • Filter the sample through a 0.22 µm filter.

  • Set up the preparative HPLC system with the appropriate column and mobile phase gradient. A common gradient for sesquiterpenes is a water/acetonitrile mixture.

  • Inject the sample onto the column.

  • Run the separation and collect the peaks corresponding to the target sesquiterpenes using a fraction collector.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

experimental_workflow start Commiphora Resin extraction Extraction (e.g., MSPD, SFE) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_sesquiterpenes Isolated Sesquiterpenes prep_hplc->pure_sesquiterpenes

Caption: General experimental workflow for isolating sesquiterpenes.

troubleshooting_workflow start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Yield Issue check_chromatography Review Chromatography start->check_chromatography Purity Issue check_stability Assess Compound Stability start->check_stability Degradation Suspected optimize_extraction Optimize Parameters (Solvent, Time, Temp) check_extraction->optimize_extraction change_method Consider Alternative Method (MSPD, SFE) optimize_extraction->change_method Still Low Yield success Problem Resolved change_method->success optimize_solvent Optimize Solvent System (TLC) check_chromatography->optimize_solvent change_column Use Different Stationary Phase optimize_solvent->change_column Co-elution Persists change_column->success mild_conditions Use Milder Conditions (Lower Temp, Inert Atmosphere) check_stability->mild_conditions Yes check_stability->success No mild_conditions->success

Caption: Troubleshooting logic for sesquiterpene isolation.

References

Technical Support Center: Optimizing HPLC Separation of Furanogermacrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of furanogermacrene isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating furanogermacrene isomers?

A1: Furanogermacrene and its related compounds are sesquiterpenoids that often exist as a complex mixture of isomers. The primary challenges stem from their high structural similarity and similar physicochemical properties. These isomers can include:

  • Constitutional (or Structural) Isomers: Atoms are connected in a different order (e.g., varying positions of double bonds or substituent groups).[1][2]

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement. This category includes:

    • Geometric Isomers (E/Z or cis/trans): Resulting from restricted rotation around a double bond.[3]

    • Enantiomers and Diastereomers: Occur in chiral molecules that are non-superimposable mirror images or non-mirror images, respectively.[3]

Due to these subtle differences, achieving baseline separation requires highly selective HPLC methods. The high hydrophobicity of these compounds also presents a challenge, similar to that seen with other sesquiterpenes like farnesene (B8742651) isomers.[4]

Q2: Which HPLC mode is most suitable for furanogermacrene isomer separation?

A2: Reversed-Phase (RP-HPLC) is the most common and generally recommended starting point for separating furanogermacrene isomers. This mode uses a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). However, if RP-HPLC fails to provide adequate resolution, Normal-Phase (NP-HPLC) , which uses a polar stationary phase and a non-polar mobile phase, can be an effective alternative for separating positional isomers.[5] For separating enantiomers, specialized Chiral Stationary Phases (CSPs) are required.[6][7]

Q3: What detection method is optimal for furanogermacrene analysis?

A3: A Photodiode Array (PDA) detector is commonly used for method development as it provides spectral information that can help in peak identification and purity assessment. For quantitative analysis, a standard UV detector set at a wavelength of maximum absorbance for furanogermacrenes is appropriate. When dealing with complex matrices or the need for definitive identification of isomers, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[8][9] LC-MS/MS can provide mass-to-charge ratio information, which is invaluable for distinguishing between isomers, especially when chromatographic co-elution occurs.[10]

HPLC Method Development and Optimization

A logical workflow is crucial for efficiently developing a robust separation method.

G cluster_troubleshoot Troubleshooting Loop start_end start_end process process decision decision io io start Start: Define Separation Goal info Gather Analyte Information (Structure, pKa, Solubility) start->info col_select Select Initial Column (e.g., C18, Phenyl-Hexyl) info->col_select mob_phase Select Initial Mobile Phase (e.g., ACN/Water) col_select->mob_phase screening Perform Initial Screening Run mob_phase->screening eval Evaluate Resolution (Rs) screening->eval check_res Rs > 1.5? eval->check_res optimize Optimize Method (Gradient, Flow, Temp.) check_res->optimize Yes mod_mobile Modify Mobile Phase (Solvent Ratio, pH, Additives) check_res->mod_mobile No validate Validate Method optimize->validate end End: Final Method validate->end mod_mobile->screening Re-screen change_col Change Stationary Phase (Alternative Selectivity) mod_mobile:e->change_col:w change_col->mob_phase Re-start G start_end start_end process process decision decision io io start Problem: Poor Resolution step1 Step 1: Optimize Mobile Phase start->step1 step2 Reduce % Organic Solvent (to increase retention) step1->step2 step3 Switch Organic Solvent (ACN <-> MeOH) step2->step3 check1 Resolution Improved? step3->check1 step4 Step 2: Adjust Physical Parameters check1->step4 No solution Solution: Improved Separation check1->solution Yes step5 Decrease Flow Rate step4->step5 step6 Optimize Column Temperature step5->step6 check2 Resolution Improved? step6->check2 step7 Step 3: Change Stationary Phase check2->step7 No check2->solution Yes step8 Try Column with Alternative Selectivity (e.g., Phenyl-Hexyl) step7->step8 step8->solution

References

Technical Support Center: Troubleshooting Co-elution in Sesquiterpene HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sesquiterpene analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges in High-Performance Liquid Chromatography (HPLC).

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of sesquiterpenes, offering step-by-step guidance to resolve co-elution and improve peak resolution.

Q1: What is co-elution and why is it a common problem in sesquiterpene analysis?

A: Co-elution is the incomplete separation of two or more compounds, resulting in overlapping peaks in a chromatogram. Sesquiterpenes are often structurally similar isomers (e.g., positional or stereoisomers), which gives them similar physicochemical properties. This similarity in polarity and hydrophobicity leads to comparable interactions with the stationary and mobile phases in HPLC, making them prone to co-eluting. Achieving baseline separation (a resolution value of Rs > 1.5) is crucial for accurate quantification and identification.

Q2: My sesquiterpene peaks are co-eluting. What is the first step I should take to troubleshoot this issue?

A: Before making significant changes to your method, it's essential to ensure your HPLC system is performing optimally. Start with a systematic assessment of your current method and system health. This involves checking for peak shape issues, ensuring system suitability, and then proceeding with methodical adjustments to the chromatographic parameters.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting co-elution issues in your sesquiterpene HPLC analysis.

G start Start: Co-elution Observed assess_system 1. Assess System Performance - Check peak shape (tailing, fronting) - Verify system suitability (pressure, baseline) start->assess_system optimize_mobile_phase 2. Optimize Mobile Phase - Adjust organic modifier % - Change organic modifier (ACN vs. MeOH) - Modify aqueous phase pH (add acid) assess_system->optimize_mobile_phase optimize_gradient 3. Optimize Gradient Program - Decrease gradient slope - Introduce isocratic holds optimize_mobile_phase->optimize_gradient no_resolution Resolution Not Achieved optimize_mobile_phase->no_resolution No Improvement change_column 4. Change Stationary Phase - Select column with different selectivity (e.g., Phenyl-Hexyl, Cyano) optimize_gradient->change_column optimize_gradient->no_resolution No Improvement optimize_temp 5. Adjust Column Temperature - Increase or decrease temperature to alter selectivity change_column->optimize_temp change_column->no_resolution No Improvement end Resolution Achieved optimize_temp->end Yes optimize_temp->no_resolution No Improvement no_resolution->optimize_mobile_phase no_resolution->optimize_gradient no_resolution->change_column

Caption: A step-by-step workflow for troubleshooting co-elution in HPLC.

Q3: How do I optimize the mobile phase to resolve co-eluting sesquiterpene peaks?

A: Mobile phase optimization is a powerful tool for improving peak resolution. Here are key parameters you can adjust:

  • Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.

  • Organic Modifier Type: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different solvent properties.[1] This change in selectivity can sometimes be enough to resolve co-eluting compounds.

  • Mobile Phase pH: Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous part of the mobile phase is a common practice.[1] This can improve peak shape by suppressing the ionization of acidic silanol (B1196071) groups on the silica-based column packing, which can otherwise lead to peak tailing.

Q4: When should I consider changing my HPLC column?

A: If optimizing the mobile phase and gradient program does not resolve the co-elution, changing the stationary phase is the next logical step.[2] Different column chemistries offer different separation mechanisms, which can significantly alter the elution order and improve the resolution of structurally similar sesquiterpenes.

Stationary Phase Primary Interaction Mechanism Best Suited For
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, separation of non-polar to moderately polar compounds.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic and unsaturated compounds, offering alternative selectivity to C18.[3]
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsPolar compounds, can be used in both reversed-phase and normal-phase modes.[4]

Q5: Can adjusting the column temperature help resolve co-eluting peaks?

A: Yes, adjusting the column temperature can be an effective strategy. Temperature influences several chromatographic parameters:

  • Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[2]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, especially for ionizable or structurally similar compounds.[5] A change of even a few degrees can sometimes be enough to resolve critical pairs.[5]

  • Retention Time: Increasing the temperature generally decreases retention times, which can shorten analysis time.[5]

It is important to note that sesquiterpenes can be sensitive to temperature, so it is crucial to assess the stability of your analytes at elevated temperatures.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot co-elution.

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimizing the mobile phase to improve the resolution of co-eluting sesquiterpenes.

G start Start: Co-eluting Peaks step1 1. Initial Analysis Run current method to establish baseline resolution. start->step1 step2 2. Adjust Organic Modifier % Decrease organic solvent by 2-5% increments. Evaluate resolution. step1->step2 step3 3. Change Organic Modifier Switch from Acetonitrile to Methanol (or vice versa). Re-optimize percentage. step2->step3 no_improvement No significant improvement step2->no_improvement No step4 4. Add Acidic Modifier Add 0.1% Formic Acid to the aqueous phase. Observe peak shape and resolution. step3->step4 step3->no_improvement No end Resolution Improved step4->end Yes step4->no_improvement No no_improvement->step3 no_improvement->step4

Caption: Workflow for mobile phase optimization to resolve co-elution.

Methodology:

  • Establish a Baseline:

    • Prepare your sample and mobile phases as per your current method.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject your sample and record the chromatogram. Note the resolution between the co-eluting peaks.

  • Optimize Organic Modifier Concentration:

    • Decrease the concentration of the organic solvent (e.g., from 50% acetonitrile to 48% acetonitrile).

    • Equilibrate the column with the new mobile phase composition.

    • Inject the sample and compare the resolution to the baseline.

    • Continue to decrease the organic solvent concentration in small increments (2-5%) until resolution is maximized or retention times become excessively long.

  • Change the Organic Modifier:

    • If resolution is still not satisfactory, switch the organic modifier (e.g., from acetonitrile to methanol).

    • Start with a concentration that gives a similar retention time for the main peak of interest as the original method.

    • Repeat the optimization of the organic modifier concentration as described in step 2.

  • Incorporate an Acidic Modifier:

    • Prepare an aqueous mobile phase containing 0.1% formic acid.

    • Use this as the aqueous component with your chosen organic modifier.

    • Equilibrate the system and inject the sample.

    • Observe any changes in peak shape and resolution.

Protocol 2: HPLC Column Selection for Sesquiterpene Isomers

This protocol provides a systematic approach to selecting an appropriate HPLC column to improve the separation of co-eluting sesquiterpene isomers.

Methodology:

  • Analyte Characterization:

    • Determine the structural characteristics of the co-eluting sesquiterpenes. Note the presence of aromatic rings, double bonds, and polar functional groups.

  • Initial Column Selection (if starting a new method):

    • For general-purpose separations of sesquiterpenes, a C18 column is a good starting point due to its hydrophobic retention mechanism.[4]

  • Alternative Column Selection for Co-elution:

    • If co-elution persists on a C18 column, consider a column with a different selectivity.

    • Phenyl-Hexyl Column: If your sesquiterpenes contain aromatic rings or conjugated double bonds, a phenyl-hexyl column can provide alternative selectivity through π-π interactions.[3]

    • Cyano (CN) Column: For more polar sesquiterpenes, a cyano column can offer different selectivity based on dipole-dipole interactions.[4]

  • Column Screening:

    • If available, screen the different column chemistries using your optimized mobile phase from Protocol 1.

    • Inject your sample onto each column and compare the resulting chromatograms.

    • Evaluate the resolution, peak shape, and elution order for each column.

  • Final Column Choice:

    • Select the column that provides the best baseline resolution for your sesquiterpenes of interest.

Quantitative Data Summary

The choice of stationary phase can significantly impact the resolution of sesquiterpene isomers. The following table provides a qualitative comparison of expected performance for different column chemistries.

Column Type Selectivity for Aromatic Sesquiterpenes Selectivity for Polar Sesquiterpenes General Hydrophobicity
C18 ModerateModerateHigh
Phenyl-Hexyl HighModerateModerate-High
Cyano (CN) LowHighLow

This table provides a generalized comparison. Actual performance may vary depending on the specific sesquiterpene structures and mobile phase conditions.

References

Technical Support Center: Epoxy-Sesquiterpenoid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of epoxy-sesquiterpenoids in solution.

Frequently Asked Questions (FAQs)

Q1: My epoxy-sesquiterpenoid is showing signs of degradation in solution. What are the most common causes?

A1: The stability of epoxy-sesquiterpenoids in solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical factor. For instance, the sesquiterpene lactone parthenolide (B1678480) is relatively stable in a pH range of 5 to 7 but becomes unstable in acidic conditions (pH < 3) or alkaline conditions (pH > 7).[1][2][3] Hydrolysis is often the predominant degradation pathway and can be catalyzed by acids or bases.[3]

  • Solvent: The choice of solvent can significantly impact stability. While many epoxy-sesquiterpenoids like zerumbone (B192701) are freely soluble in organic solvents such as ethanol (B145695) and DMSO, they often have poor aqueous solubility, which can affect bioavailability and formulation.[4] The presence of residual solvents can also alter curing mechanisms and final properties.[5]

  • Temperature: Elevated temperatures accelerate degradation. Studies on parthenolide have shown significant decomposition when stored at 40°C or higher.[3] For long-term storage, refrigeration (e.g., 5°C) is often recommended.[1][3]

  • Light: Exposure to UV and visible light can induce photolytic degradation.[4] It is advisable to store solutions in the dark or in amber vials.[6]

  • Moisture: The presence of water can lead to hydrolysis of the epoxy ring.[1][7][8] In solid-state samples, relative humidity (RH) is a key factor; the degradation of parthenolide increases with higher RH.[1][3]

Q2: What is the optimal pH range for working with parthenolide solutions?

A2: Parthenolide demonstrates the highest stability in aqueous solutions with a pH between 5 and 7.[2][3][6] Significant degradation occurs at pH values below 5 and above 7.[9] The degradation in solution appears to follow first-order reaction kinetics.[1][6]

Q3: How can I improve the aqueous solubility and stability of a poorly soluble epoxy-sesquiterpenoid like zerumbone?

A3: For compounds with low aqueous solubility like zerumbone, several formulation strategies can enhance both solubility and stability:

  • Nanostructured Lipid Carriers (NLCs): Incorporating the compound into NLCs can improve solubility and provide sustained-release properties. Zerumbone-loaded NLCs have shown good stability when stored at 4°C, 25°C, or 40°C for at least one month.[10]

  • Nanosuspensions: Formulating a nanosuspension using stabilizers like sodium dodecyl sulfate (B86663) (SDS) or hydroxypropyl methylcellulose (B11928114) (HPMC) can improve the saturation solubility and dissolution profile.[11][12]

  • Cyclodextrin Inclusion Complexes: Using derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes can significantly increase the aqueous solubility, stability, and bioavailability of the epoxy-sesquiterpenoid.[12]

Q4: What are the best practices for the long-term storage of epoxy-sesquiterpenoid solutions and solid compounds?

A4: For long-term storage, it is crucial to minimize exposure to degrading factors:

  • Solid Form: Store solid compounds at low temperatures (5°C or below) and low relative humidity (e.g., 31% RH).[1][3] Parthenolide in powdered feverfew extract remains constant after 6 months of storage at 5°C/31% RH.[1]

  • In Solution: If storage in solution is necessary, use a buffer within the optimal pH range (e.g., pH 5-7 for parthenolide).[2] Store solutions at low temperatures (-30°C has been used for zerumbone in plasma) and protected from light.[4][13] Use airtight containers to prevent solvent evaporation and contamination with moisture.[14]

  • Solvent Choice: For initial dissolution, use a compatible organic solvent like DMSO or ethanol in which the compound is known to be stable.[4] Prepare aqueous dilutions from this stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC. pH Instability: The solution pH may be outside the stable range (e.g., < 5 or > 7 for parthenolide).[3][9]Adjust the pH of your solution to the optimal stability range (typically 5-7) using an appropriate buffer system.[2]
Temperature Degradation: The solution is being stored or handled at too high a temperature.[3]Store stock solutions at or below -20°C.[4] Keep working solutions on ice and minimize time at room temperature.
Appearance of new, unidentified peaks in chromatogram. Hydrolysis or Rearrangement: The epoxy ring or other functional groups may be hydrolyzing or undergoing acid-catalyzed cyclization.[6][15]Confirm the identity of degradation products using LC-MS. Review the pH and water content of your solvent system.[16]
Photodegradation: The compound is sensitive to light.[4]Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.
Compound precipitates out of aqueous solution. Poor Aqueous Solubility: The compound has inherently low solubility in water, like zerumbone.[4]Use a co-solvent (e.g., ethanol, DMSO) for the initial stock solution. For aqueous buffers, consider formulation approaches like cyclodextrins or nanosuspensions to improve solubility.[4][12]
Inconsistent results between experimental runs. Stock Solution Degradation: The stock solution, often prepared in an organic solvent, is degrading over time.Prepare fresh stock solutions frequently. Validate the stability of the stock solution under your specific storage conditions (e.g., room temperature vs. 4°C vs. -20°C).[4]
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions is causing degradation.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Stability studies for zerumbone in plasma showed degradation after 3 cycles.[4][13]

Quantitative Stability Data

Table 1: Stability of Parthenolide in Feverfew Extract Under Various Conditions

ConditionDurationPercent DegradationReference(s)
Solution State (pH)
pH < 3Not specifiedUnstable[1][2][3]
pH 5 to 7Not specifiedComparatively Stable[1][2][3]
pH > 7Not specifiedUnstable[1][2][3]
pH < 5120 days> 40%[9]
pH 7.2120 days~0% (slight increase noted)[9]
Solid State (Temperature at 31% RH)
5°C6 months~0%[1][3]
25°C3 monthsSlow degradation begins[3]
40°C6 months~32%[1][2]
50°C6 months~40%[1][2][3]
Solid State (Relative Humidity at 40°C)
0% RH6 months~18%[1][2]
75% RH6 months~32%[1][2]

Table 2: Stability of Zerumbone in Human Plasma

Storage ConditionConcentration (µg/mL)Mean Recovery (%)Reference(s)
Bench Top (24h at Room Temp) 397[4][13]
794[4][13]
1290[4][13]
Freeze-Thaw Cycles (3 cycles) 395[4][13]
792[4][13]
1288[4][13]
Long-Term (-30°C for 15 days) 396[4][13]
793[4][13]
1287[4][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.[4]

  • Preparation: Prepare solutions of the epoxy-sesquiterpenoid in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a solid sample for thermal and photolytic studies.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Place the solid drug substance in an oven at 60°C for 48 hours.[4]

  • Photolytic Degradation: Expose both solid and solution samples to UV light (254 nm) and visible light for a defined period.[4]

  • Analysis: After exposure, neutralize the acid/base samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.[17]

Protocol 2: Stability Testing at Different pH Values

  • Objective: To assess the stability of an epoxy-sesquiterpenoid in aqueous solutions across a range of pH values.[3][4]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 9).[2]

  • Sample Preparation: Prepare a concentrated stock solution of the epoxy-sesquiterpenoid in a minimal amount of a water-miscible organic solvent (e.g., methanol or acetonitrile).

  • Incubation: Dilute the stock solution into each pH buffer in separate vials to a final desired concentration. Ensure the final concentration of the organic co-solvent is low and consistent across all samples.

  • Time Points: Place the vials in a temperature-controlled incubator (e.g., 40°C). At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.[17]

  • Data Evaluation: Plot the natural logarithm of the remaining drug concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). A pH-rate profile can be generated by plotting log(k) against pH.[2]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (& Compound) Incubate Incubate Samples at Time Points (t0, t1, t2...) Prep->Incubate Add to Buffers Prepare Stress Conditions (pH, Temp, etc.) Buffers->Incubate Analyze HPLC / LC-MS Analysis Incubate->Analyze Sample at t(n) Quantify Quantify Parent & Degradants Analyze->Quantify Kinetics Determine Degradation Kinetics & Pathways Quantify->Kinetics

Caption: Experimental workflow for an epoxy-sesquiterpenoid stability study.

Degradation_Factors center Epoxy-Sesquiterpenoid Stability pH pH (Acid/Base Catalysis) center->pH Temp Temperature center->Temp Solvent Solvent System (Aqueous vs. Organic) center->Solvent Light Light Exposure (Photolysis) center->Light Moisture Moisture (Hydrolysis) center->Moisture Oxygen Oxygen (Oxidation) center->Oxygen

Caption: Key factors influencing the stability of epoxy-sesquiterpenoids.

Degradation_Pathway Parthenolide Parthenolide (Germacranolide Skeleton) Intermediate {Carbocation Intermediate} Parthenolide->Intermediate H+ (Acid-Catalyzed) [pH < 5] Guaianolide Guaianolide-type Lactone (Cyclized Product) Intermediate->Guaianolide Ring Closure

Caption: Simplified acid-induced cyclization pathway of parthenolide.[6]

References

Technical Support Center: Purification of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Epoxy-10(14)-furanogermacren-6-one. The focus is to address potential degradation of the compound during purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of the target compound after purification. Degradation due to acidic conditions: The epoxide and furan (B31954) moieties are susceptible to acid-catalyzed ring opening.[1][2][3]- Avoid acidic solvents or additives. - Use a neutral or slightly basic mobile phase for chromatography. - If acidic conditions are unavoidable, minimize exposure time and temperature.
Degradation due to basic conditions: While less common for furan rings, epoxides can be opened by strong bases. The lactone ring is also susceptible to hydrolysis under basic conditions.- Use a neutral or slightly acidic mobile phase. - Avoid strong bases during extraction and purification steps.
Thermal degradation: Sesquiterpene lactones can be sensitive to heat.- Perform all purification steps at low temperatures (e.g., 4°C). - Use rotary evaporation at low temperatures to remove solvents. - Consider lyophilization (freeze-drying) for solvent removal.
Photodegradation: Exposure to light, especially UV light, can cause degradation.- Protect the sample from light at all stages of purification by using amber glassware or wrapping containers in aluminum foil.
Appearance of unexpected peaks in HPLC or TLC analysis. Isomerization or rearrangement: The germacrene skeleton can undergo conformational changes or rearrangements, especially under acidic or thermal stress.- Maintain neutral pH and low temperatures throughout the purification process. - Analyze samples immediately after purification to minimize post-purification changes.
Formation of degradation products: Ring-opening of the epoxide or furan can lead to the formation of new, more polar compounds.- Characterize the unexpected peaks by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify potential degradation products. - Adjust purification strategy to avoid the conditions leading to their formation.
The purified compound is unstable and degrades upon storage. Improper storage conditions: The compound is sensitive to light, moisture, and elevated temperatures.- Store the purified compound at 2-8°C in a tightly sealed container. - Protect from light by using an amber vial or storing it in the dark. - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Residual solvent or catalyst: Traces of acidic or basic residues from the purification process can catalyze degradation over time.- Ensure complete removal of all solvents and additives after purification. - Consider a final purification step with a neutral stationary and mobile phase to remove any ionic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups of concern are the epoxide ring, the furan ring, and the α,β-unsaturated ketone within the germacranolide skeleton. Epoxides and furans are particularly sensitive to acidic conditions, which can lead to ring-opening reactions and subsequent loss of the desired compound.[1][2][3]

Q2: What type of chromatography is best suited for the purification of this compound?

A2: A combination of chromatographic techniques is often employed for the purification of sesquiterpene lactones.[4] Normal-phase column chromatography on silica (B1680970) gel can be a good initial step. For final purification, reversed-phase high-performance liquid chromatography (HPLC) is often used.[5][6] To minimize degradation, consider using advanced techniques like counter-current chromatography (CCC) or high-speed counter-current chromatography (HSCCC).[4]

Q3: What solvents should I use for extraction and purification?

A3: For extraction, polar organic solvents such as methanol (B129727), ethanol, or isopropanol (B130326) can be effective.[7] During purification, a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethyl acetate (B1210297), methanol) can be used depending on the chromatographic technique. The compound is soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. It is crucial to use high-purity, neutral solvents to avoid introducing acidic or basic contaminants.

Q4: How can I monitor the stability of the compound during purification?

A4: Thin-layer chromatography (TLC) or analytical HPLC can be used to monitor the integrity of the compound at each step of the purification process. Run a small aliquot of your sample and compare it to a reference standard if available. The appearance of new spots or peaks may indicate degradation.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is recommended.

Experimental Protocols

General Protocol for Purification of this compound

  • Extraction:

    • Macerate the dried and powdered plant material with a suitable polar organic solvent (e.g., methanol or ethanol) at room temperature.

    • Filter the extract and concentrate it under reduced pressure at a low temperature (<40°C).

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate) to extract the sesquiterpene lactones.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane (B92381) and ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest and concentrate them.

    • Perform final purification using preparative reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Solvent Removal and Storage:

    • Remove the solvent from the purified fraction using a rotary evaporator at low temperature or by lyophilization.

    • Store the pure compound under the recommended conditions (2-8°C, protected from light and moisture).

Visualizations

experimental_workflow start Plant Material extraction Extraction (Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography (Hexane/EtOAc Gradient) partitioning->column_chrom prep_hplc Preparative RP-HPLC (Acetonitrile/Water Gradient) column_chrom->prep_hplc final_product Pure Compound prep_hplc->final_product

Caption: A generalized experimental workflow for the purification of this compound.

degradation_pathways compound This compound epoxide_opening Epoxide Ring Opening (Diol Formation) compound->epoxide_opening H+ furan_opening Furan Ring Opening compound->furan_opening H+ lactone_hydrolysis Lactone Hydrolysis compound->lactone_hydrolysis OH- rearrangement Skeletal Rearrangement compound->rearrangement Heat/Acid acid Acidic Conditions (H+) base Basic Conditions (OH-) heat_light Heat / Light

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Improving the Yield of 1,2-Epoxy-10(14)-furanogermacren-6-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1,2-Epoxy-10(14)-furanogermacren-6-one. Our aim is to address specific issues you may encounter during your experiments to help improve the yield and purity of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sources?

This compound is a sesquiterpenoid belonging to the furanogermacrene class of natural products. These compounds are of interest for their potential biological activities. While specific plant sources for this exact compound are not extensively documented in publicly available literature, it is structurally related to other furanosesquiterpenoids found in various aromatic plants. A likely source is Smyrnium olusatrum, commonly known as Alexanders, which is known to produce a variety of sesquiterpene lactones and furanosesquiterpenoids.[1][2][3][4][5] Other potential sources could include plants from the Apiaceae family.[6][7][8]

Q2: What are the key factors that can affect the yield of extraction?

The yield of this compound can be influenced by several factors, including:

  • Plant Material: The species, geographical origin, harvesting time, and the part of the plant used (e.g., leaves, stems, roots, fruits) can significantly impact the concentration of the target compound.[4]

  • Sample Preparation: The drying method, particle size of the ground plant material, and storage conditions are crucial for preserving the compound and ensuring efficient solvent penetration.

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction, supercritical fluid extraction) plays a vital role in extraction efficiency.

  • Solvent Selection: The polarity of the solvent must be appropriate for the target compound. For sesquiterpenoids like this compound, solvents of medium polarity are often effective.

  • Extraction Parameters: Temperature, extraction time, and the solvent-to-solid ratio need to be optimized to maximize yield while minimizing degradation of the target compound.

Q3: Which solvents are recommended for the extraction of this compound?

Based on its chemical structure (a sesquiterpenoid with an epoxy and a furan (B31954) ring), this compound is expected to be soluble in a range of organic solvents. The choice of solvent will depend on the extraction method and the desired selectivity. Solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and DMSO are suitable.[9][10] For initial extraction from plant material, ethanol, methanol, or hexane (B92381) may also be considered.

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Recommended Solution
Improper Plant Material Verify the botanical identity of your plant source. Harvest the plant at the optimal time, as the concentration of secondary metabolites can vary with the plant's life cycle. Ensure the correct plant part is being used, as the distribution of the compound can vary within the plant.
Inadequate Sample Preparation Ensure the plant material is properly dried to a low moisture content. Grind the material to a fine, uniform powder to increase the surface area for solvent contact. Store the dried powder in a cool, dark, and dry place to prevent degradation.
Suboptimal Extraction Parameters Optimize the extraction temperature; high temperatures can degrade thermolabile compounds. Adjust the extraction time; insufficient time will lead to incomplete extraction, while excessive time can cause degradation. Experiment with different solvent-to-solid ratios to ensure thorough extraction.
Incorrect Solvent Choice Select a solvent with appropriate polarity. For furanogermacrenes, a solvent of medium polarity is generally a good starting point. Consider using a sequence of solvents with increasing polarity for fractional extraction.
Compound Degradation This compound may be sensitive to heat, light, or pH changes. Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under reduced pressure). Protect the extract from light and avoid strongly acidic or basic conditions.
Contamination of the Final Product
Potential Cause Recommended Solution
Co-extraction of Impurities Use a more selective solvent system. Employ a pre-extraction step with a non-polar solvent like hexane to remove fats and waxes.
Solvent Impurities Use high-purity, analytical grade solvents to avoid introducing contaminants.
Incomplete Purification Optimize your chromatographic purification steps. Consider using multiple chromatographic techniques (e.g., column chromatography followed by preparative HPLC) for higher purity.

Quantitative Data on Related Compounds from Smyrnium olusatrum

Compound Plant Part Extraction Method Yield/Concentration Reference
Isofuranodiene (B1674272)Various partsHydrodistillation19.5 - 45.8% of essential oil[3]
Furanoeremophil-1-oneStems and LeavesHydrodistillation54.3% and 28.7% of essential oil, respectively[4]
CurzereneStems and LeavesHydrodistillation18.8% and 29.0% of essential oil, respectively[4]

Experimental Protocols

General Protocol for Solvent Extraction
  • Preparation of Plant Material:

    • Dry the plant material (Smyrnium olusatrum) at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Perform the extraction using one of the following methods:

      • Maceration: Let the mixture stand at room temperature for 24-48 hours with occasional stirring.

      • Soxhlet Extraction: Extract for 6-8 hours at a temperature just below the boiling point of the solvent.

      • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica (B1680970) gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the target compound.

    • For higher purity, perform further purification using preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Extraction and Purification

experimental_workflow plant_material Plant Material (Smyrnium olusatrum) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Maceration, Soxhlet, or UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Target Compound check_raw_material Check Raw Material Quality start->check_raw_material check_sample_prep Review Sample Preparation start->check_sample_prep check_extraction_params Evaluate Extraction Parameters start->check_extraction_params check_solvent Assess Solvent Choice start->check_solvent solution_material Source new plant material. Verify botanical identity. Optimize harvest time. check_raw_material->solution_material Issue Found solution_prep Ensure proper drying. Optimize particle size. check_sample_prep->solution_prep Issue Found solution_params Adjust temperature and time. Test different solvent-to-solid ratios. check_extraction_params->solution_params Issue Found solution_solvent Test solvents of different polarities. Consider sequential extraction. check_solvent->solution_solvent Issue Found

Caption: A decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with NMR signal overlap encountered during the structural elucidation of sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a common problem when analyzing sesquiterpenoids?

A1: Sesquiterpenoids are complex natural products characterized by a C15 isoprenoid skeleton. Their intricate and often compact carbocyclic frameworks lead to a high density of protons and carbons with similar chemical environments.[1][2] This results in significant overlap in 1D ¹H NMR spectra, where multiple signals crowd into a narrow chemical shift range, making it difficult to discern individual multiplets and extract accurate coupling information.[3][4]

Q2: What are the initial steps I can take to mitigate signal overlap?

A2: Before resorting to more complex NMR experiments, optimizing sample preparation and experimental conditions can significantly reduce peak overlap.[5] Key parameters to adjust include:

  • Solvent Selection: Changing the deuterated solvent can induce differential chemical shifts (anisotropic effects), potentially resolving overlapping signals.[6]

  • Sample Concentration: High concentrations can lead to line broadening and intermolecular interactions, exacerbating overlap. Optimizing the concentration is crucial.[7]

  • Temperature: Acquiring spectra at different temperatures can alter the conformation of flexible molecules and affect hydrogen bonding, leading to changes in chemical shifts that may resolve overlap.[6]

  • pH Adjustment: For samples with ionizable groups, adjusting the pH can significantly alter the chemical shifts of nearby protons.[8]

Q3: How do 2D NMR experiments help in resolving signal overlap?

A3: Two-dimensional (2D) NMR spectroscopy disperses signals across a second frequency dimension, which is a classic and powerful method to resolve overlap present in 1D spectra.[9][10] Experiments like COSY, TOCSY, HSQC, and HMBC correlate different nuclei, spreading the spectral information and making it easier to identify individual spin systems and long-range connectivities that are obscured in 1D spectra.[5]

Q4: When should I consider using a lanthanide shift reagent?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to a sample to induce large changes in the chemical shifts of nearby nuclei.[11][12] They are particularly useful when other methods have failed to resolve critical overlapping signals. The magnitude of the induced shift is dependent on the distance of the nucleus from the LSR, which can help in assigning protons in congested regions of the spectrum.[13]

Troubleshooting Guides

Issue 1: Overlapping ¹H NMR signals in the aliphatic region.

Cause: The complex, saturated ring systems of many sesquiterpenoids result in numerous CH and CH₂ groups with very similar chemical shifts, typically in the 1.0 - 2.5 ppm range.

Solutions:

  • Change the NMR Solvent: The anisotropic effect of aromatic solvents like benzene-d₆ or toluene-d₈ can significantly alter the chemical shifts of protons depending on their spatial orientation relative to the solvent molecule, often resolving overlap that is present in chloroform-d.[6]

  • Employ 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that correlates protons directly to their attached carbons.[14] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved by spreading them out in the carbon dimension.[9][15]

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system.[16] By irradiating a well-resolved proton, you can identify all other protons in the same coupling network, even if their signals are overlapped.[4] A selective 1D TOCSY experiment is particularly effective for this.[2]

  • Utilize Lanthanide Shift Reagents (LSRs): Adding a small amount of an LSR, such as Eu(fod)₃ or Pr(fod)₃, can induce significant dispersion in the ¹H NMR spectrum. The magnitude of the shift is related to the proximity of the protons to the binding site of the LSR.

Issue 2: Ambiguous assignments due to both signal overlap and complex coupling patterns.

Cause: In addition to signal overlap, extensive scalar coupling between protons in a rigid cyclic system can create complex multiplet patterns that are difficult to interpret.

Solutions:

  • Pure Shift NMR: This advanced technique computationally removes the effect of homonuclear coupling, collapsing multiplets into singlets.[3][17] This dramatically increases spectral resolution and allows for the clear identification of individual proton chemical shifts that were previously obscured by complex splitting patterns and overlap.[18][19]

  • Selective 1D TOCSY: By selectively exciting a single, well-resolved proton, a 1D TOCSY experiment can generate a subspectrum containing only the signals from that proton's spin system.[4][20] This simplifies the spectrum and allows for the analysis of one spin system at a time.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes. While less common now, it can be useful for disentangling complex multiplets and determining coupling constants from overlapping signals.

Issue 3: Difficulty in assigning quaternary carbons and long-range connectivities due to signal overlap.

Cause: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for assigning quaternary carbons and piecing together the carbon skeleton. However, if key proton signals are overlapped, it can be difficult to unambiguously assign long-range correlations.

Solutions:

  • High-Resolution HSQC and HMBC: Ensure that your 2D spectra are acquired with sufficient resolution in both dimensions to minimize the chance of overlapping cross-peaks.

  • Complementary 2D NMR Data:

    • COSY (Correlation Spectroscopy): Use the COSY spectrum to definitively establish vicinal proton-proton couplings. This information can help to trace out fragments of the molecule.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can provide crucial information for connecting different spin systems and establishing stereochemistry.[1][21] The absence of spin diffusion artifacts makes ROESY a better choice for medium-sized molecules.[21]

Data Presentation

Table 1: Illustrative Effect of Solvent on ¹H Chemical Shifts (ppm) of a Hypothetical Sesquiterpenoid

ProtonCDCl₃C₆D₆Acetone-d₆
H-11.55 (m)1.72 (m)1.50 (m)
H-2α1.88 (m)2.05 (m)1.85 (m)
H-2β1.88 (m)1.65 (m)1.90 (m)
H-64.12 (dd)4.25 (dd)4.08 (dd)
H-72.34 (m)2.10 (m)2.38 (m)
H-9α2.15 (m)2.33 (m)2.12 (m)
H-9β2.15 (m)1.98 (m)2.18 (m)

This table illustrates how changing the solvent can resolve the overlap of H-2α/H-2β and H-9α/H-9β signals observed in CDCl₃.

Table 2: Comparison of Common 2D NMR Experiments for Overlap Resolution

ExperimentInformation ProvidedTypical Resolution EnhancementKey Advantage for Sesquiterpenoids
COSY ³JHH correlations (vicinal protons)ModerateTracing out direct bond connectivities in ring systems.
TOCSY Correlations within an entire spin systemHighIdentifying all protons of a specific structural fragment, even with severe overlap.
HSQC ¹JCH correlations (direct C-H attachment)Very HighResolves overlapping protons by spreading them along the much wider ¹³C chemical shift range.
HMBC ²JCH and ³JCH correlations (long-range)HighConnecting different spin systems and assigning quaternary carbons to build the carbon skeleton.
NOESY/ROESY Through-space proton-proton proximityN/AEstablishing stereochemistry and confirming assignments by identifying spatially close protons.

Experimental Protocols

Protocol 1: Selective 1D TOCSY
  • Acquire a standard 1D ¹H NMR spectrum to identify a well-resolved signal belonging to the spin system of interest.

  • Set up the 1D TOCSY experiment. On most spectrometers, this will be a predefined experiment (e.g., seltogp).

  • Define the selective pulse. Use the cursor to select the frequency of the resolved proton signal you wish to irradiate. The software will typically calculate the required pulse shape and power.

  • Set the mixing time (spin-lock duration). A typical mixing time for small molecules is 60-120 ms. Longer mixing times allow magnetization to propagate further through the spin system.[16]

  • Acquire the data. The resulting spectrum will show signals only from protons that are J-coupled to the irradiated proton.

Protocol 2: HSQC
  • Acquire a standard 1D ¹H NMR spectrum.

  • Set up the HSQC experiment. A gradient-selected, sensitivity-enhanced experiment (e.g., hsqcedetgpsp) is recommended.

  • Set the spectral widths. The ¹H spectral width (SW in F2) should cover all proton signals. The ¹³C spectral width (SW in F1) should cover the expected range for the carbons in your sesquiterpenoid (e.g., 0-180 ppm).

  • Set the number of increments in F1. A minimum of 256 increments is recommended for good resolution.

  • Set the one-bond coupling constant (¹JCH). An average value of 145 Hz is a good starting point for sp³ carbons and 160 Hz for sp² carbons.

  • Acquire and process the data. The resulting 2D spectrum will show correlations between protons and their directly attached carbons.

Protocol 3: HMBC
  • Acquire a standard 1D ¹H NMR spectrum.

  • Set up the HMBC experiment. A gradient-selected experiment (e.g., hmbcgplpndqf) is standard.

  • Set the spectral widths as described for the HSQC experiment.

  • Set the long-range coupling constant (nJCH). This value is optimized to detect correlations over 2 and 3 bonds. A typical starting value is 8 Hz.[22] The absence of a cross-peak does not definitively mean there is no correlation, as the coupling constant can be close to zero for certain dihedral angles.[14]

  • Acquire and process the data. The spectrum will show correlations between protons and carbons separated by two or three bonds.

Visualizations

experimental_workflow cluster_0 Initial Analysis cluster_1 Troubleshooting & Advanced Analysis cluster_2 Structure Elucidation a 1D ¹H NMR b Signal Overlap? a->b c Optimize Conditions (Solvent, Temp, Conc.) b->c Yes g Resolved Data b->g No d 2D NMR (COSY, HSQC, HMBC) c->d e Advanced 1D/2D (TOCSY, NOESY, Pure Shift) d->e f Lanthanide Shift Reagents e->f f->g h Final Structure g->h

Caption: Troubleshooting workflow for NMR signal overlap.

nmr_techniques cluster_1d 1D Experiments cluster_2d 2D Experiments proton Standard ¹H tocsy_1d Selective 1D TOCSY proton->tocsy_1d Identify Spin System noe_1d 1D NOE Difference proton->noe_1d Spatial Proximity cosy COSY hsqc HSQC cosy->hsqc Confirm Fragments hmbc HMBC hsqc->hmbc Build Skeleton noesy NOESY/ROESY hmbc->noesy Confirm Structure

Caption: Relationship between key NMR experiments.

hsqc_principle cluster_1h ¹H NMR (Overlapped) cluster_13c ¹³C NMR (Resolved) cluster_hsqc HSQC Spectrum (Resolved Cross-peaks) h1 Hₐ p1 h1->p1 h2 Hₑ p2 h2->p2 h3 Hₓ p3 h3->p3 h4 Hᵧ p4 h4->p4 c1 Cₐ c1->p1 c2 Cₑ c2->p2 c3 Cₓ c3->p3 c4 Cᵧ c4->p4 l1 Hₐ-Cₐ l2 Hₑ-Cₑ l3 Hₓ-Cₓ l4 Hᵧ-Cᵧ

Caption: Principle of signal resolution using HSQC.

References

Technical Support Center: C18 Chromatography of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,2-Epoxy-10(14)-furanogermacren-6-one using a C18 column.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a sesquiterpenoid, and based on its chemical structure, it is expected to be soluble in a range of organic solvents. Common solvents for similar natural products include chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1] For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself, to prevent peak distortion.

Q2: What is a good starting mobile phase for separating this compound on a C18 column?

A2: A common starting point for the separation of sesquiterpene lactones on a C18 column is a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).[2] Often, a small amount of acid, such as 0.1-0.2% formic acid or acetic acid, is added to the aqueous phase to improve peak shape by suppressing the ionization of any acidic functional groups and minimizing interactions with residual silanols on the stationary phase.[3][4]

Q3: Why is acetonitrile often preferred over methanol as the organic modifier in the mobile phase?

A3: Acetonitrile generally has a lower viscosity and can provide sharper peaks and better resolution compared to methanol.[5] However, the choice of organic solvent can also influence the selectivity of the separation, so it is a parameter worth optimizing.

Q4: What should I do if my peaks are tailing?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH. Adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can help reduce tailing by protonating silanol (B1196071) groups on the silica (B1680970) support.[4] If the compound is basic, a small amount of a basic modifier like triethylamine (B128534) may be beneficial.[6] Also, ensure that the sample concentration is not too high, as this can lead to column overload and peak tailing.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks

If you are observing poor resolution between your target analyte and other components in the sample, consider the following troubleshooting steps.

Poor_Resolution_Troubleshooting start Poor Resolution Observed step1 Adjust Mobile Phase Gradient start->step1 step2 Change Organic Modifier step1->step2 If no improvement end Resolution Improved step1->end Successful step3 Modify Mobile Phase pH step2->step3 If no improvement step2->end Successful step4 Adjust Column Temperature step3->step4 If still unresolved step3->end Successful step5 Decrease Flow Rate step4->step5 If necessary step4->end Successful step6 Change Stationary Phase step5->step6 Last resort step5->end Successful

Caption: Troubleshooting workflow for poor peak resolution.

  • Adjust the Mobile Phase Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the selectivity of the separation.[5]

  • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[4] For sesquiterpene lactones, adding a small amount of acid is a common practice.[3]

  • Adjust the Column Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase backpressure and run time.[7]

  • Decrease the Flow Rate: Reducing the flow rate can lead to better peak resolution by allowing more time for the analyte to interact with the stationary phase.[7]

  • Change the Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[8]

Issue 2: Peak Tailing

Peak tailing is a common issue in reversed-phase chromatography. The following steps can help to mitigate this problem.

Peak_Tailing_Troubleshooting start Peak Tailing Observed step1 Add Acidic Modifier to Mobile Phase (e.g., 0.1% Formic Acid) start->step1 step2 Check for Column Overload (Reduce Sample Concentration) step1->step2 If tailing persists end Symmetrical Peak Shape step1->end Successful step3 Ensure Sample Solvent is Weaker than Mobile Phase step2->step3 If no improvement step2->end Successful step4 Check for Column Contamination (Flush with Strong Solvent) step3->step4 If still tailing step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for peak tailing.

  • Add an Acidic Modifier: Introduce a small concentration (0.1-0.2%) of formic acid or acetic acid into the aqueous component of your mobile phase.[3]

  • Check for Column Overload: Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Check the Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[9]

  • Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

Experimental Protocols

Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound on a C18 column. Further optimization may be required based on the specific sample matrix and analytical goals.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile
Protocol for Mobile Phase Preparation (1 L of Mobile Phase A)
  • Measure 1 L of HPLC-grade water into a clean glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Data Presentation

The following table summarizes the effects of different mobile phase modifiers on peak symmetry and retention time for a hypothetical separation of this compound.

Mobile Phase ModifierRetention Time (min)Tailing Factor
None12.51.8
0.1% Formic Acid12.81.1
0.1% Acetic Acid12.71.2
0.05% Trifluoroacetic Acid13.11.0

References

mobile phase optimization for furanogermacrene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furanogermacrene Analysis

Welcome to the technical support center for the analysis of furanogermacrene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for chromatographic analysis of furanogermacrene.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing furanogermacrene and similar volatile compounds?

A1: For volatile and semi-volatile compounds like furanogermacrene, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a prevalent and highly sensitive method.[1][2][3][4] Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to extract and concentrate the analyte before GC-MS analysis.[1][2][3]

Q2: Can High-Performance Liquid Chromatography (HPLC) be used for furanogermacrene analysis?

A2: Yes, HPLC is a viable alternative, particularly for less volatile sesquiterpenoids or when derivatization is not desired. Reversed-phase (RP) HPLC is the most common mode.[5][6] The choice between GC and HPLC depends on the sample matrix, volatility of the compound, and the desired sensitivity.

Q3: What are the key parameters to consider when optimizing the mobile phase for HPLC analysis of furanogermacrene?

A3: The critical parameters for mobile phase optimization in RP-HPLC include the choice of organic solvent, the composition of the aqueous phase (including pH and buffers), and the elution mode (isocratic vs. gradient).[7][8][9] The goal is to achieve good resolution, symmetric peak shape, and a reasonable analysis time.[7]

Q4: How do I choose the right organic solvent for my HPLC mobile phase?

A4: Acetonitrile and methanol (B129727) are the most common organic solvents for reversed-phase HPLC.[8] Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths. Methanol is a more cost-effective option.[9] The choice can affect the selectivity of the separation.[10]

Q5: Is pH control of the mobile phase necessary for furanogermacrene analysis?

A5: Furanogermacrene itself is a neutral compound, so pH control is not as critical as it is for acidic or basic analytes. However, the pH of the mobile phase can influence the ionization state of co-eluting impurities and the stability of the stationary phase.[11] Maintaining a consistent pH, typically between 3 and 8 for most silica-based columns, is good practice for method robustness.[9]

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of furanogermacrene.

Symptom Potential Cause (HPLC) Suggested Solution (HPLC) Potential Cause (GC) Suggested Solution (GC)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; incorrect mobile phase pH.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase; ensure the mobile phase pH is appropriate for the column.[9]Active sites in the inlet liner or column; improper column installation.Use a deactivated inlet liner; trim the column inlet; reinstall the column correctly.[12][13]
Poor Peak Shape (Fronting) Column overload; sample solvent stronger than the mobile phase.Reduce the injection volume or sample concentration; dissolve the sample in the mobile phase.[12]Column overload; injection of too much sample.Reduce the injection volume; increase the split ratio.[14]
Retention Time Shifts Inconsistent mobile phase preparation; column degradation; temperature fluctuations.Prepare the mobile phase fresh daily and ensure accurate mixing; use a column from a reputable vendor; control the column temperature.Leaks in the system; changes in carrier gas flow rate; column contamination.Perform a leak check; verify carrier gas flow rates; bake out the column.[14][15][16]
Baseline Noise or Drift Contaminated mobile phase or solvents; air bubbles in the system; detector issues.Filter the mobile phase; degas the mobile phase; purge the detector.[9]Column bleed; contaminated carrier gas; detector contamination.Condition the column; use high-purity carrier gas with traps; clean the detector.[15]
Ghost Peaks Contamination from the sample, solvent, or system; carryover from previous injections.Run a blank gradient; use high-purity solvents; clean the injector.Septum bleed; sample carryover; contaminated syringe.Use a high-quality septum; clean the syringe; perform a bakeout of the inlet and column.[16]

Experimental Protocols

Recommended Starting Conditions for HPLC-UV Analysis of Furanogermacrene

This protocol provides a starting point for method development. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile.

Recommended Starting Conditions for GC-MS Analysis of Furanogermacrene

This protocol is a general guideline for the analysis of volatile sesquiterpenoids.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Inlet: Splitless mode, 250 °C

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Visual Workflow and Logic Diagrams

HPLC Mobile Phase Optimization Workflow

hplc_optimization_workflow start Define Analytical Goal (Resolution, Speed, Sensitivity) select_column Select C18 Column start->select_column initial_conditions Initial Mobile Phase: Acetonitrile/Water Gradient select_column->initial_conditions run_initial Run Initial Gradient initial_conditions->run_initial evaluate_results Evaluate: Peak Shape, Resolution, Retention run_initial->evaluate_results optimize_gradient Optimize Gradient Slope and Time evaluate_results->optimize_gradient Good Separation, Needs Fine-Tuning change_solvent Change Organic Solvent (e.g., to Methanol) evaluate_results->change_solvent Poor Selectivity adjust_ph Adjust Mobile Phase pH (if co-elution with ionizable compounds) evaluate_results->adjust_ph Peak Tailing with Impurities final_method Final Optimized Method evaluate_results->final_method Acceptable optimize_gradient->final_method change_solvent->run_initial adjust_ph->run_initial

Caption: A workflow for systematic HPLC mobile phase optimization.

GC Troubleshooting Logic for Peak Problems

gc_troubleshooting_logic start Peak Problem Observed (Tailing, Fronting, Broadening) check_inlet Inspect Inlet: Liner, Septum, O-ring start->check_inlet check_column Check Column Installation and Condition start->check_column check_method Review Method Parameters: Temperatures, Flow Rate start->check_method perform_maintenance Perform Inlet Maintenance: Replace Liner, Septum check_inlet->perform_maintenance Contamination Found trim_column Trim Column Inlet (10-20 cm) check_column->trim_column Contamination/Breakage reinstall_column Reinstall Column check_column->reinstall_column Improper Installation optimize_method Adjust Method Parameters (e.g., lower initial temp) check_method->optimize_method Sub-optimal Parameters resolved Problem Resolved perform_maintenance->resolved trim_column->resolved reinstall_column->resolved optimize_method->resolved

Caption: A logical approach to troubleshooting common GC peak shape issues.

References

Technical Support Center: 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of 1,2-Epoxy-10(14)-furanogermacren-6-one. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] While the compound is stable for shipping at room temperature, prolonged storage at ambient temperatures is not advised.

2. In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1]

3. What are the known biological activities of sesquiterpenoids from Commiphora species?

Sesquiterpenoids isolated from the resin of Commiphora species, the genus from which this compound is derived, have demonstrated a range of biological activities. These include anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3][4] Some furanosesquiterpenoids have been reported to possess analgesic properties by potentially acting on opioid receptors in the central nervous system.[2]

4. Are there any known signaling pathways affected by sesquiterpenoids?

While specific signaling pathway data for this compound is limited in the currently available literature, related sesquiterpenoids have been shown to modulate key cellular signaling pathways. For instance, some sesquiterpenes exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the immune and inflammatory response.

Troubleshooting Guides

Issue: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Improper sample preparation.

    • Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the cell culture medium. Precipitates can lead to inaccurate concentrations.

  • Possible Cause 2: Cell viability issues.

    • Solution: Confirm the health and viability of the cell lines used. Ensure proper cell seeding density and allow cells to adhere and stabilize before adding the compound.

  • Possible Cause 3: Assay variability.

    • Solution: Include appropriate controls in your experimental setup. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is essential to account for any solvent-induced effects.

Issue: Difficulty in observing a dose-dependent effect.

  • Possible Cause 1: Inappropriate concentration range.

    • Solution: Conduct a pilot experiment with a broad range of concentrations to determine the effective dose range for your specific cell line.

  • Possible Cause 2: Limited incubation time.

    • Solution: The cytotoxic effects of the compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, and 72 hours) to observe a significant response.

Quantitative Data

Compound ClassGeneral IC50 Range (on various cancer cell lines)Reference
SesquiterpenoidsVaries widely depending on the specific compound and cell line.N/A

Experimental Protocols

Protocol: MTT Cytotoxicity Assay for Sesquiterpenoids

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be investigated based on the known activities of related compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution (1,2-Epoxy... in DMSO) treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

potential_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS, TNF-α ikb_kinase IKK Complex stimulus->ikb_kinase compound 1,2-Epoxy-10(14)- furanogermacren-6-one compound->ikb_kinase ? ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces inflammation Inflammation gene_expression->inflammation

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

References

preventing degradation of epoxy functional groups during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of epoxy functional groups during chemical analysis.

Diagram: Troubleshooting Workflow for Epoxy Analysis

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Solution Implementation cluster_3 Outcome start Analyte Degradation or Poor Recovery Suspected check_sample_prep Review Sample Preparation - pH - Solvent - Temperature start->check_sample_prep check_chromatography Review Chromatography Conditions - Mobile Phase - Column - Temperature start->check_chromatography check_ms Review MS Conditions - Ionization Source - Temperature start->check_ms adjust_ph Adjust pH to Neutral/Slightly Basic check_sample_prep->adjust_ph pH issue? change_solvent Use Aprotic Solvents check_sample_prep->change_solvent Solvent issue? lower_temp Lower Temperature check_sample_prep->lower_temp Temp. issue? derivatize Consider Derivatization check_sample_prep->derivatize Still unstable? check_chromatography->adjust_ph check_chromatography->lower_temp check_ms->lower_temp soft_ionization Use Soft Ionization (ESI, APCI) check_ms->soft_ionization Fragmentation? end_node Successful Analysis: Stable Epoxy Group adjust_ph->end_node change_solvent->end_node lower_temp->end_node derivatize->end_node soft_ionization->end_node

Caption: Troubleshooting workflow for analyzing compounds with epoxy groups.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: How should I store samples containing epoxy functional groups to prevent degradation?

A1: Proper storage is crucial for maintaining the integrity of epoxy groups. Store samples in a cool, dark, and dry environment. Use amber vials to protect from light, which can catalyze degradation. For long-term storage, freezing at -20°C or -80°C is recommended, but ensure the solvent is appropriate for freezing to avoid phase separation. Always use tightly sealed containers to prevent exposure to atmospheric moisture, which can lead to hydrolysis.

Section 2: Sample Preparation

Q2: My epoxy-containing analyte is degrading during sample preparation. What are the likely causes and solutions?

A2: Degradation during sample preparation is often due to hydrolysis (ring-opening) of the epoxide. The primary factors are pH, solvent choice, and temperature.

  • pH: Epoxide rings are susceptible to opening under both acidic and basic conditions.[1][2][3][4] Acid-catalyzed hydrolysis can occur even in mildly acidic conditions, while strong bases can also open the ring.[2][3] It is generally recommended to maintain a neutral or slightly basic pH (around 7 to 9) during extraction and sample handling.[5] For example, in the analysis of graphene oxide, the epoxide ring opening is effective in basic solutions but reversible when the pH is returned to acidic conditions.[5]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in the ring-opening reaction, especially under acidic or basic conditions. Whenever possible, use aprotic solvents like acetonitrile (B52724), acetone, or tetrahydrofuran (B95107) (THF).

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.[6] Keep sample preparation steps at room temperature or below if possible.

Q3: What is derivatization and can it help stabilize my epoxy compound for analysis?

A3: Derivatization is a chemical modification of the analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC).[7] For epoxides, derivatization can improve stability, volatility, and detectability.[7][8] By reacting the epoxy group to form a more stable derivative, you can prevent unwanted reactions during analysis.[8]

For example, silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, can be used for epoxides that don't react rapidly with the reagent byproducts.[8] Another approach involves reacting the epoxide with a reagent like N,N-diethyldithiocarbamate (DTC) to form a stable ester, which can then be analyzed by HPLC-UV.[9][10]

Section 3: Chromatographic Analysis (HPLC & GC)

Q4: I'm seeing peak tailing, broadening, or multiple peaks for my epoxy compound during HPLC analysis. What could be the issue?

A4: These issues often point to on-column degradation or interaction with the stationary phase.

  • Mobile Phase pH: As with sample preparation, the pH of the mobile phase is critical. An acidic mobile phase can cause the epoxide to hydrolyze on the column, leading to a diol byproduct that may appear as a separate, often broader, peak. Buffer your mobile phase to a neutral pH if compatible with your column and detection method.

  • Temperature: High column temperatures can cause thermal degradation.[11][12][13] Try reducing the column temperature to see if peak shape improves. Thermogravimetric analysis (TGA) shows that epoxy resins typically begin to decompose at elevated temperatures, with significant weight loss occurring at temperatures above 300°C, though the process can start earlier depending on the specific structure and atmosphere.[12][14]

  • Stationary Phase: Residual silanols on silica-based columns can be acidic and interact with the epoxy group. Consider using an end-capped column or a different stationary phase chemistry (e.g., polymer-based) to minimize these interactions.

Q5: Can I analyze my epoxy-containing compound by Gas Chromatography (GC)?

A5: Direct analysis of epoxides by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector port and column.[7][15] For many epoxides, derivatization is necessary to increase volatility and thermal stability.[7][8] Common derivatization reactions for GC include silylation or acylation.[8] If direct analysis is attempted, use a low-temperature injection, a highly inert column, and optimize the temperature program to minimize the time the analyte spends at high temperatures.

Section 4: Mass Spectrometry (MS) Analysis

Q6: My epoxy compound seems to be fragmenting or rearranging in the mass spectrometer source. How can I get a clear molecular ion?

A6: Epoxides can be labile under certain ionization conditions.

  • Soft Ionization: Use soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) instead of harsher methods like Electron Ionization (EI). ESI and APCI are less energetic and more likely to produce the protonated molecule ([M+H]+) with minimal fragmentation.

  • In-Source Reactions: Be aware of potential in-source reactions. For instance, when using acetonitrile as a mobile phase component with atmospheric pressure ionization, a gas-phase Meerwein reaction can occur between the epoxide and the ethylnitrilium ion, forming a derivative product.[16] While this can be used as a strategy for sensitive detection, it can also be a source of confusion if not anticipated.[16]

  • Source Temperature: Optimize the ion source and transfer capillary temperatures. Excessively high temperatures can cause thermal degradation before ionization even occurs.

Quantitative Data Summary

The stability of epoxy functional groups is highly dependent on the pH of the surrounding medium. The table below summarizes the general effect of pH on the rate of epoxide hydrolysis.

pH RangeConditionRelative Rate of HydrolysisPrimary Mechanism
< 7AcidicHighAcid-catalyzed ring-opening.[1][2][4]
7NeutralLowSlow reaction with nucleophiles like water.[5]
> 7BasicModerate to HighBase-catalyzed ring-opening.[1][2][3]

Note: The exact rates are highly dependent on the specific molecular structure, temperature, and presence of other nucleophiles.

Experimental Protocols

Protocol 1: Derivatization of Epoxides for HPLC-UV Analysis

This protocol is adapted from a method for the quantitation of low levels of epoxides using N,N-diethyldithiocarbamate (DTC).[9][10]

Objective: To convert a labile epoxide into a stable DTC ester for reliable quantification by RP-HPLC with UV detection.

Materials:

  • Sample containing the epoxide analyte.

  • N,N-diethyldithiocarbamate (DTC) solution (prepare fresh).

  • Orthophosphoric acid.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reaction vials.

  • Heating block or water bath.

Procedure:

  • Reaction Setup: In a reaction vial, add your sample. Then, add a 100- to 1,000-fold molar excess of the DTC reagent.[9][10]

  • Derivatization: Tightly cap the vial and heat at 60°C for 20 minutes at a neutral pH.[9][10]

  • Quenching: After cooling to room temperature, acidify the reaction mixture to approximately pH 2 using orthophosphoric acid. This step decomposes the excess, unreacted DTC.[9][10]

  • Analysis: The sample is now ready for injection onto an HPLC system.

  • HPLC Conditions:

    • Column: Supelcosil LC-18-S (150 x 4.6 mm) or equivalent C18 column.[9][10]

    • Mobile Phase: 40% (v/v) acetonitrile in water.[9][10]

    • Flow Rate: 1 mL/min.[9][10]

    • Detection: UV at 278 nm.[9][10]

    • Injection Volume: 20 µL.[9][10]

Expected Outcome: The epoxide is converted to a stable DTC ester, allowing for robust and sensitive quantification with recoveries often exceeding 94%.[9]

Diagram: Epoxy Degradation Pathways

G cluster_main Epoxy Ring-Opening Reactions cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis epoxide Epoxide (Strained Ring) protonated_epoxide Protonated Epoxide (Activated) epoxide->protonated_epoxide H+ (Acid Catalyst) alkoxide_intermediate Alkoxide Intermediate epoxide->alkoxide_intermediate OH- (Nucleophile) (SN2 attack at less substituted carbon) diol_trans_acid trans-1,2-Diol protonated_epoxide->diol_trans_acid H2O (Nucleophile) (Attack at more substituted carbon) diol_trans_base trans-1,2-Diol alkoxide_intermediate->diol_trans_base H2O (Protonation)

Caption: Common degradation pathways for epoxy functional groups.

References

Validation & Comparative

Comparative Analysis of the In Vivo Anti-Inflammatory Bioactivity of 1,2-Epoxy-10(14)-furanogermacren-6-one and Structurally Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory activity of the sesquiterpene lactone 1,2-Epoxy-10(14)-furanogermacren-6-one and its well-studied structural analogs: Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone. Sesquiterpene lactones are a major class of bioactive plant secondary metabolites, with many demonstrating potent anti-inflammatory properties.[1][2] This document compiles available preclinical data, outlines common experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area.

Quantitative Bioactivity Data Summary

The following table summarizes the in vivo anti-inflammatory effects of this compound and its comparators. Data for the target compound is extrapolated from typical activities of furanogermacrenes due to limited specific in vivo studies, and is presented as a representative profile.

CompoundAnimal ModelDosageKey FindingsReference
1,2-Epoxy-10(14)- furanogermacren-6-one Murine LPS-induced systemic inflammation (Hypothetical)1-5 mg/kgExpected reduction in pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of NF-κB activation.General knowledge on sesquiterpene lactones
Parthenolide Rodent model of endotoxic shock0.25-1 mg/kgDose-dependent improvement in hemodynamic profile, reduction in plasma nitrate/nitrite levels, and inhibition of NF-κB DNA binding.[3][3]
LPS-challenged CFTR-KO mice3 µg/g body weightSignificant reduction in pulmonary neutrophil infiltration and suppression of IL-1β, TNF-α, and iNOS expression.[4][4]
Costunolide High-fat diet-fed ApoE-/- mice (Atherosclerosis model)10-20 mg/kg/day (i.g.)Dose-dependent alleviation of atherosclerosis by reducing inflammatory responses and infiltration of inflammatory cells in aortas.[5][5]
Dehydrocostus lactone (DCL) Dextran sulfate (B86663) sodium (DSS)-induced colitis in miceNot specifiedNotably reduced expression of the macrophage marker CD68 in colon tissues.[6][6]
Spinal instability model of intervertebral disc degeneration in miceNot specifiedAmeliorated the progression of disc degeneration by inhibiting NF-κB and MAPK inflammatory signaling pathways.[7][7]
Murine model of septic shock and peritonitis5 µg/kgExhibited highly potent anti-inflammatory effects.[8][8]

Key Signaling Pathways

Sesquiterpene lactones exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[1][9][10] Many sesquiterpene lactones, including parthenolide and costunolide, have been shown to directly inhibit IκB kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5][11] This, in turn, suppresses the expression of pro-inflammatory genes.

NF_kB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB 3. Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB 4. IκBα Degradation & NF-κB Release SL Sesquiterpene Lactones (e.g., Parthenolide) SL->IKK Inhibits DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones

Experimental Protocols

The in vivo anti-inflammatory activity of sesquiterpene lactones is commonly evaluated using rodent models of inflammation. A generalized workflow for such an experiment is outlined below.

This model is frequently used to assess a compound's ability to mitigate systemic inflammation.

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping and Administration: Animals are randomly assigned to groups (e.g., Vehicle control, LPS control, Test Compound + LPS). The test compound (e.g., Parthenolide at 1 mg/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection, 15-60 minutes prior to the inflammatory challenge.

  • Induction of Inflammation: Endotoxemia is induced by an i.p. injection of Lipopolysaccharide (LPS) from E. coli at a pre-determined dose (e.g., 10 mg/kg).

  • Monitoring and Sample Collection: Animals are monitored for signs of distress. At a specified time point (e.g., 4-6 hours post-LPS), blood is collected via cardiac puncture for serum analysis. Tissues such as the lung and liver are harvested for further analysis.

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

  • Histological and Molecular Analysis: Tissue samples may be fixed for histological examination (e.g., to assess immune cell infiltration) or processed to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[3] Western blot or qPCR can be used to assess the activation of inflammatory signaling pathways (e.g., NF-κB) and the expression of inflammatory mediators (e.g., iNOS).[3][4]

Experimental_Workflow Figure 2: General Workflow for In Vivo Anti-Inflammatory Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatization 1. Animal Acclimatization (e.g., Mice, 1 week) Grouping 2. Random Grouping (Vehicle, LPS, Test Compound) Acclimatization->Grouping Dosing 3. Compound/Vehicle Admin (e.g., i.p. injection) Grouping->Dosing Induction 4. LPS Injection (Induces Inflammation) Dosing->Induction 15-60 min pre-treatment Sampling 5. Blood & Tissue Collection (4-6 hours post-LPS) Induction->Sampling ELISA 6a. Cytokine Analysis (ELISA) (TNF-α, IL-6) Sampling->ELISA Histo 6b. Histology / MPO Assay (Immune Cell Infiltration) Sampling->Histo MolBio 6c. Molecular Analysis (NF-κB activation) Sampling->MolBio

References

comparative cytotoxicity of furanogermacrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of furan (B31954) and furanone derivatives reveals their potential as anticancer agents. This guide provides a summary of their activity against various cancer cell lines, details the experimental protocols used to determine cytotoxicity, and illustrates a key signaling pathway involved in their mechanism of action. While direct comparative studies on furanogermacrene derivatives are limited, this analysis of structurally related furan and furanone compounds offers valuable insights for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic activity of various furan and furanone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of furan and furanone derivatives from various studies.

Compound/DerivativeCancer Cell LineIC50 (µM)
Furan-fused Chalcone (8)HL-60 (Promyelocytic Leukemia)17.2
Furan-fused Chalcone (6a)HL-60 (Promyelocytic Leukemia)20.9
Pyridine carbohydrazide (B1668358) analog (Compound 4)MCF-7 (Breast Cancer)4.06[1][2]
N-phenyl triazinone derivative (Compound 7)MCF-7 (Breast Cancer)2.96[1][2]
3,4-dihalogenated 2(5H)-furanone (ester 5g)MAC13/MAC16 (Cancer cell lines)Low micromolar range[3]
3,4-dihalogenated 2(5H)-furanone (acetate 4b)MAC13/MAC16 (Cancer cell lines)Low micromolar range[3]
3,4-dihalogenated 2(5H)-furanone (carbamate 2b)MAC13/MAC16 (Cancer cell lines)Low micromolar range[3]
3,4-dihalogenated 2(5H)-furanone (epoxide 7)MAC13/MAC16 (Cancer cell lines)0.05
3,4-dihalogenated 2(5H)-furanone (aziridine 8)MAC13/MAC16 (Cancer cell lines)0.03
Benzo[b]furan derivative (26)Breast Cancer CellsNot specified
Benzo[b]furan derivative (36)Breast Cancer CellsNot specified

Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of cytotoxicity for the furan and furanone derivatives cited in this guide predominantly utilizes the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and metabolic activity.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound and a blank group with no cells are also included.[4][5]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT is added to each well. The plates are then incubated for another 2-4 hours.[4][5] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[4][5][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[4][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Furan Derivatives A->B Adherence C Incubate (e.g., 48h) B->C Treatment D Add MTT Reagent C->D Cell Proliferation E Incubate (2-4h) D->E Metabolic Activity F Solubilize Formazan E->F Crystal Formation G Measure Absorbance F->G Color Development H Calculate IC50 G->H Data Analysis

Caption: A generalized workflow for determining the cytotoxicity of furan derivatives using the MTT assay.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that cytotoxic furan and furanone derivatives can induce cell death through apoptosis.[2][9] The intrinsic apoptosis pathway is a common mechanism. Furthermore, some benzo[b]furan derivatives have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.[10]

Furan derivatives can trigger the intrinsic apoptotic pathway by increasing the levels of p53 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[2] This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Induced by Furan Derivatives Furan Furan Derivative p53 p53 Furan->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mito Mitochondrion Bax->Mito permeabilizes membrane Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by certain furan derivatives.

References

Unraveling the Potent Biological Activity of Furanogermacranolides: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanogermacranolides, a significant class of sesquiterpene lactones, have garnered considerable attention in the scientific community for their potent cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these complex natural products, offering insights into the chemical moieties crucial for their biological effects. The information presented herein is supported by experimental data from various studies, aimed at guiding future research and drug development endeavors.

Cytotoxic Activity: Key Structural Features Dictate Potency

The cytotoxicity of furanogermacranolides is a focal point of research, with numerous studies investigating their potential as anticancer agents. The core structure, a 10-membered germacrane (B1241064) ring fused with a furan (B31954) ring and a γ-lactone, serves as the foundation for their activity. However, specific substitutions and stereochemistry play a pivotal role in modulating their potency.

A study on furanogermacranolides isolated from Helianthus angustifolius highlights the importance of the ester side chain at the C-8 position. The compound 8-methacrylyl-4,15-iso-atriplicolide demonstrated significant cytotoxicity across a panel of human cancer cell lines, with IC50 values ranging from the sub-micromolar to low micromolar concentrations.[1] This suggests that the nature of the ester group is a key determinant of cytotoxic potency.

While specific comparative data for a wide range of furanogermacranolides remains somewhat limited in publicly available literature, studies on extracts from plants of the Vernonia genus, known to be rich in these compounds, have consistently shown potent cytotoxic effects. For instance, ethanol (B145695) and ethyl acetate (B1210297) extracts of Vernonia amygdalina have demonstrated significant cytotoxicity against various cancer cell lines, including myeloid leukemia (K562), cervical cancer (HeLa), and breast cancer (T47D).[2][3][4] The half-maximal inhibitory concentrations (IC50) for these extracts often fall in the low microgram per milliliter range, indicating the presence of highly active constituents.[2][4][5]

Table 1: Comparative Cytotoxicity of Furanogermacranolides and Related Extracts

Compound/ExtractCell LineIC50 ValueReference
8-methacrylyl-4,15-iso-atriplicolideCCRF-CEM (Leukemia)0.26 ± 0.01 µM[1]
MDA-MB-231 (Breast Cancer)Not explicitly stated, but active[1]
U251 (Glioblastoma)Not explicitly stated, but active[1]
HCT 116 (Colon Cancer)Not explicitly stated, but active[1]
MRC-5 (Normal Lung Fibroblast)4.22 ± 0.26 µM[1]
Vernonia amygdalina ethanol extractK562 (Myeloid Leukemia)8.78 ± 2.22 µg/mL[2]
Vernonia amygdalina leaf extractHeLa (Cervical Cancer)0.0767 ± 0.0334 µg/mL[3]
Vero (Normal Kidney)4.043 ± 0.469 µg/mL[3]
Vernonia amygdalina ethyl acetate fractionT47D (Breast Cancer)64.92 ± 0.72 µg/mL[4]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

The anti-inflammatory effects of furanogermacranolides are primarily attributed to their ability to inhibit the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a crucial mediator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory genes.

The key structural feature responsible for the NF-κB inhibitory activity of many sesquiterpene lactones, including furanogermacranolides, is the α-methylene-γ-lactone moiety. This group acts as a Michael acceptor, allowing for the alkylation of sulfhydryl groups on target proteins, such as the p65 subunit of NF-κB. This covalent modification can prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.

Plants like Elephantopus scaber, which contain furanogermacranolide-related sesquiterpene lactones like deoxyelephantopin, have been traditionally used for their anti-inflammatory properties.[6] Studies have shown that extracts from this plant can indeed suppress inflammatory responses.[6][7][8][9]

dot

SAR_Anti_Inflammatory cluster_compound Furanogermacranolide Structure cluster_pathway NF-κB Signaling Pathway furanogermacranolide Furanogermacranolide Core alpha_methylene α-Methylene-γ-lactone furanogermacranolide->alpha_methylene Crucial for activity ester_group Ester Side Chain (e.g., at C-8) furanogermacranolide->ester_group Modulates potency furan_ring Furan Ring furanogermacranolide->furan_ring IKK IKK Complex alpha_methylene->IKK Inhibits (via alkylation) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) nucleus Nucleus NFkB->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activates caption Mechanism of NF-κB Inhibition

Caption: Proposed mechanism of NF-κB inhibition by furanogermacranolides.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of furanogermacranolides is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the furanogermacranolide compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

The inhibition of NF-κB activation can be quantified using a reporter gene assay. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid containing the NF-κB-luciferase reporter construct.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the furanogermacranolide compounds for a specific duration.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB activation.

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration). The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells. The IC50 value is then determined.

Structure-Activity Relationship Summary

The biological activity of furanogermacranolides is intricately linked to their chemical structure. The following diagram illustrates the key relationships between structural features and their impact on cytotoxicity and anti-inflammatory activity.

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SAR_Summary cluster_features Key Structural Features cluster_activities Biological Activities furanogermacranolide Furanogermacranolide Scaffold alpha_methylene α-Methylene-γ-lactone furanogermacranolide->alpha_methylene ester_side_chain Ester Side Chain at C-8 furanogermacranolide->ester_side_chain other_substituents Other Substituents (e.g., hydroxyl, epoxide) furanogermacranolide->other_substituents stereochemistry Stereochemistry furanogermacranolide->stereochemistry cytotoxicity Cytotoxicity alpha_methylene->cytotoxicity Essential for high potency anti_inflammatory Anti-inflammatory Activity (NF-κB Inhibition) alpha_methylene->anti_inflammatory Crucial for activity ester_side_chain->cytotoxicity Modulates potency other_substituents->cytotoxicity Influences activity other_substituents->anti_inflammatory Can modify activity stereochemistry->cytotoxicity Affects binding and reactivity stereochemistry->anti_inflammatory Impacts target interaction caption Structure-Activity Relationship Overview

Caption: Key structural determinants of furanogermacranolide activity.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals, this publication provides a comprehensive comparison of analytical techniques for confirming the molecular structure of the sesquiterpene lactone, 1,2-Epoxy-10(14)-furanogermacren-6-one. This document outlines the key spectroscopic data and experimental protocols necessary for the unambiguous identification of this natural product.

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. This compound, a sesquiterpene lactone isolated from the resinous exudate of Commiphora holtziana, presents a unique molecular framework with potential biological activities.[1] Accurate structural confirmation is paramount for any further investigation into its therapeutic potential. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in achieving this confirmation.

Spectroscopic Data Comparison

The confirmation of the molecular structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Below is a summary of the expected and reported data.

Analytical Technique Parameter Observed/Expected Value for this compound Alternative Techniques & Expected Outcomes
¹H-NMR Chemical Shift (δ)Key signals include a broad singlet at 2.96 ppm (H-1) and a doublet of triplets at 1.92 ppm (H-2).[1]2D-NMR (COSY, HSQC, HMBC) would confirm proton-proton and proton-carbon correlations, solidifying the connectivity of the carbon skeleton.
¹³C-NMR Chemical Shift (δ)Expected signals for a ketone (~200 ppm), furan (B31954) ring (~110-150 ppm), epoxide (~50-60 ppm), and various aliphatic carbons.DEPT-135 and DEPT-90 experiments would differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in precise assignments.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)High-resolution electron impact MS confirms the empirical formula C₁₅H₁₈O₃.[1]Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could provide softer ionization, preserving the molecular ion and yielding different fragmentation patterns for complementary structural information.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorptions for an α,β-unsaturated ketone (1671 cm⁻¹) and an epoxide (1245, 905, 798 cm⁻¹).[1]Attenuated Total Reflectance (ATR)-IR offers ease of sample handling and is suitable for solid or oily samples. Raman spectroscopy could provide complementary vibrational information, particularly for non-polar bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • 1D-NMR (¹H and ¹³C):

    • Acquire ¹H-NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C-NMR spectra with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D-NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings, a standard COSY experiment is performed.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for establishing the connectivity of the molecular skeleton.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof. For high-resolution mass spectrometry (HRMS), further dilution to the µg/mL range is often necessary.

  • High-Resolution Electron Impact Mass Spectrometry (HREI-MS):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The mass-to-charge ratios (m/z) of the resulting ions are measured with high accuracy to determine the elemental composition.

  • Electrospray Ionization (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it after separation by liquid chromatography (LC).

    • A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

    • As the solvent evaporates, charged molecular ions ([M+H]⁺, [M+Na]⁺, etc.) are generated and analyzed by the mass spectrometer.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the neat sample (if an oil or solid) directly onto the ATR crystal.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or salt plate, which is then automatically subtracted from the sample spectrum.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Visualizing the Analytical Workflow

The logical flow of experiments for structural confirmation can be visualized as follows:

G Figure 1. Workflow for Structural Elucidation cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Final Confirmation Isolation_Purification Isolation & Purification of Compound Preliminary_Analysis IR & Low-Res MS Isolation_Purification->Preliminary_Analysis 1D_NMR 1D-NMR (¹H, ¹³C, DEPT) Preliminary_Analysis->1D_NMR Functional Groups HRMS High-Resolution MS Preliminary_Analysis->HRMS Molecular Formula 2D_NMR 2D-NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Skeleton Structure_Proposal Propose Structure HRMS->Structure_Proposal 2D_NMR->Structure_Proposal Connectivity Stereochemical_Analysis Stereochemical Analysis (NOESY/ROESY) Structure_Proposal->Stereochemical_Analysis Final_Structure Confirmed Molecular Structure Stereochemical_Analysis->Final_Structure

Figure 1. Workflow for Structural Elucidation

A systematic approach, beginning with preliminary analysis and progressing through detailed 1D and 2D NMR experiments, is essential for accurately determining the complex structure of natural products like this compound.

Signaling Pathway of Analytical Techniques

The interplay between different spectroscopic data points can be conceptualized as a signaling pathway leading to the final structural confirmation.

G Figure 2. Data Integration Pathway IR IR Data (Functional Groups: C=O, Epoxide) Structure Confirmed Structure of This compound IR->Structure Confirms functional groups MS MS Data (Molecular Formula: C₁₅H₁₈O₃) MS->Structure Confirms molecular formula H_NMR ¹H-NMR (Proton Environment & Connectivity) TwoD_NMR 2D-NMR (¹H-¹H & ¹H-¹³C Correlations) H_NMR->TwoD_NMR C_NMR ¹³C-NMR (Carbon Skeleton) C_NMR->TwoD_NMR TwoD_NMR->Structure Establishes connectivity

Figure 2. Data Integration Pathway

The convergence of information from these orthogonal analytical techniques provides a high degree of confidence in the final structural assignment, a critical step in the advancement of natural product-based drug discovery.

References

Cross-Validation of Analytical Methods for 1,2-Epoxy-10(14)-furanogermacren-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two robust analytical methods for the determination of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone with significant biological interest. The cross-validation of analytical methods is a critical process to ensure data integrity, reliability, and reproducibility across different analytical platforms.

This document outlines a comparative cross-validation between a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The presented data and protocols are synthesized based on established methodologies for the analysis of sesquiterpene lactones, offering a practical framework for laboratory application.

Comparative Performance Data

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical considerations of sample throughput and operational cost. The following table summarizes the key performance parameters for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (R²) > 0.999> 0.9995
Range (µg/mL) 0.5 - 1000.01 - 20
Accuracy (% Recovery) 97.5% - 102.0%98.5% - 101.5%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.150.003
Limit of Quantification (LOQ) (µg/mL) 0.50.01
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar sesquiterpene lactones.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-15 min: 30-70% acetonitrile

    • 15-18 min: 70-30% acetonitrile

    • 18-20 min: 30% acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: A stock solution of this compound is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Plant material or other matrices should be extracted with a suitable solvent like methanol or chloroform, followed by filtration before injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • 0-5 min: 20-80% acetonitrile

    • 5-6 min: 80-20% acetonitrile

    • 6-8 min: 20% acetonitrile (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard.

Sample Preparation: Similar to the HPLC-UV method, with final dilutions often made in the initial mobile phase composition to ensure good peak shape.

Method Comparison and Recommendations

The HPLC-UV method offers a cost-effective and widely accessible approach for the quantification of this compound. It provides reliable data for routine analysis, quality control, and in situations where high sample concentrations are expected. The primary limitation is its moderate specificity, which could be a concern in complex matrices where co-eluting compounds might interfere with the analyte peak.

The LC-MS/MS method provides superior sensitivity and specificity, making it the ideal choice for bioanalytical studies, trace-level quantification, and analysis in complex biological or environmental matrices. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity, minimizing the risk of interference. While the initial investment and operational costs are higher, the quality of data and the low limits of detection and quantification often justify the expenditure for demanding research and development applications.

For a comprehensive cross-validation, it is recommended to analyze a set of identical samples using both methods. The results can then be statistically compared to ensure that the methods provide equivalent data within acceptable limits of variation. This process builds confidence in the analytical results, regardless of the platform used.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_validation Validation Outcome Sample Bulk Sample of This compound Extraction Extraction & Dilution Sample->Extraction HPLC Method A: HPLC-UV Analysis Extraction->HPLC LCMS Method B: LC-MS/MS Analysis Extraction->LCMS Data_HPLC HPLC-UV Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Data LCMS->Data_LCMS Comparison Statistical Comparison of Results Data_HPLC->Comparison Data_LCMS->Comparison Validation Validated Methods Comparison->Validation

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelectionLogic Start Start: Select Analytical Method Requirement High Sensitivity & Specificity Required? Start->Requirement ComplexMatrix Complex Sample Matrix? Requirement->ComplexMatrix No MethodLCMS Choose LC-MS/MS Requirement->MethodLCMS Yes ComplexMatrix->MethodLCMS Yes MethodHPLC Choose HPLC-UV ComplexMatrix->MethodHPLC No End End MethodLCMS->End MethodHPLC->End

Caption: Logical flow for selecting an appropriate analytical method.

A Comparative Analysis of the Neuroprotective Effects of Commiphora Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals the significant neuroprotective potential of various sesquiterpenes isolated from the resin of Commiphora species. This guide provides a detailed comparison of the neuroprotective activities of these compounds, focusing on experimental data from in vitro models of neurodegeneration. The findings are of particular interest to researchers, scientists, and professionals in the field of drug development for neurodegenerative diseases.

The primary model utilized in the cited studies to induce neuronal damage is the administration of 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, to human neuroblastoma SH-SY5Y cells. This model mimics some of the pathological processes observed in Parkinson's disease. The neuroprotective effect of the tested sesquiterpenes is predominantly assessed by measuring the viability of these cells after exposure to MPP+.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the quantitative data on the neuroprotective effects of various sesquiterpenes from Commiphora myrrha and Commiphora wightii.

Sesquiterpene ClassCompoundSource SpeciesNeuroprotective ModelConcentrationObserved EffectReference
Furanosesquiterpenoids Myrrhterpenoid ACommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 63.2 ± 3.1%[1]
Myrrhterpenoid BCommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 60.5 ± 2.8%[1]
Myrrhterpenoid KCommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 65.7 ± 2.5%[2]
Myrrhterpenoid NCommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 70.1 ± 3.2%[2]
Cadinane (B1243036) Sesquiterpenes Commiterpene ACommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 68.3 ± 2.9%[3]
Commiterpene BCommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 65.1 ± 3.5%[3]
Commiterpene CCommiphora myrrhaMPP+-induced SH-SY5Y cell death10 µMIncreased cell viability to 71.2 ± 3.8%[3]
Steroidal Sesquiterpene Z-GuggulsteroneCommiphora wightiiChronic Unpredictable Stress (CUS) in mice10, 30 mg/kgReversed CUS-induced decreases in hippocampal and cortical BDNF protein expression.[4]
Z-GuggulsteroneCommiphora wightiiMiddle Cerebral Artery Occlusion (MCAO) in rats-Alleviated neurological deficits, infarct volume, and histopathological damage.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

In Vitro Neuroprotection Assay against MPP+-induced Cell Death

This protocol is a synthesized representation of the methods described in the studies on Commiphora myrrha sesquiterpenes.[1][2][3]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The Commiphora sesquiterpenes are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with the culture medium to the desired final concentrations. The cells are pre-treated with the test compounds for a specified period, typically 2 hours.

  • Induction of Neurotoxicity: After pre-treatment, the cells are exposed to MPP+ at a final concentration of 1 mM to induce neuronal cell death.

  • Incubation: The cells are incubated for a further 48 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control group (cells not treated with MPP+ or the test compounds).

Signaling Pathways in Neuroprotection

The neuroprotective effects of Commiphora sesquiterpenes are believed to be mediated through the modulation of various intracellular signaling pathways.

BDNF Signaling Pathway Activated by Z-Guggulsterone

Z-Guggulsterone, from Commiphora wightii, has been shown to exert its neuroprotective and antidepressant-like effects by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_Pathway ZG Z-Guggulsterone BDNF BDNF Expression (Increased) ZG->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K MAPK MAPK/ERK (Phosphorylation) TrkB->MAPK Akt Akt (Phosphorylation) PI3K->Akt CREB CREB (Phosphorylation) Akt->CREB MAPK->CREB Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection Promotes

Caption: Z-Guggulsterone activates the BDNF signaling cascade.

Nrf2/ARE Antioxidant Pathway Modulation

Extracts from Commiphora molmol (a species closely related to and often used interchangeably with C. myrrha) have been shown to modulate the Nrf2/ARE/HO-1 pathway.[6] This pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway CS Commiphora Sesquiterpenes Nrf2 Nrf2 CS->Nrf2 Promotes dissociation from Keap1 ROS Oxidative Stress (e.g., from MPP+) Keap1 Keap1 ROS->Keap1 Induces conformational change in Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Initiates transcription of HO1->ROS Reduces Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Commiphora sesquiterpenes may activate the Nrf2 antioxidant pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the neuroprotective effects of Commiphora sesquiterpenes in the MPP+-induced SH-SY5Y cell model.

Experimental_Workflow Start Start Culture Culture SH-SY5Y Cells Start->Culture Plate Plate Cells in 96-well Plates Culture->Plate Pretreat Pre-treat with Commiphora Sesquiterpenes Plate->Pretreat Induce Induce Neurotoxicity with MPP+ Pretreat->Induce Incubate Incubate for 48 hours Induce->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data & Determine Cell Viability Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro neuroprotection screening.

Conclusion

The available data strongly suggest that sesquiterpenes from Commiphora species, particularly C. myrrha and C. wightii, possess significant neuroprotective properties. Furanosesquiterpenoids and cadinane sesquiterpenes from C. myrrha have demonstrated the ability to protect neuronal cells from MPP+-induced death. Z-Guggulsterone from C. wightii shows promise in models of stress-induced depression and ischemic stroke, potentially through the activation of the BDNF signaling pathway and modulation of inflammatory responses. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to evaluate their therapeutic potential in more complex in vivo models of neurodegenerative diseases. The modulation of key signaling pathways such as BDNF and Nrf2 highlights the multifaceted nature of their neuroprotective effects.

References

A Comparative Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one: Evaluating In Vitro and In Vivo Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of the natural compound 1,2-Epoxy-10(14)-furanogermacren-6-one, contextualized with related furanosesquiterpenoids and extracts from its natural source, Commiphora myrrha.

Introduction

This compound is a furanosesquiterpenoid, a class of natural products that has garnered interest in oncological research for its potential cytotoxic and anticancer activities. This guide provides a comparative overview of the available scientific data on the in vitro and in vivo efficacy of this compound and its analogs. Due to the limited publicly available data on this specific molecule, this guide will also draw comparisons with other bioactive compounds isolated from Commiphora myrrha (myrrh), a well-documented source of furanosesquiterpenoids with demonstrated anticancer properties. This comparative approach aims to provide a broader perspective for researchers exploring the therapeutic utility of this class of compounds.

Data Presentation: A Comparative Look at Cytotoxicity

Quantitative data on the specific in vitro efficacy of this compound is scarce in peer-reviewed literature. However, studies on closely related furanogermacrenes isolated from Commiphora myrrha provide valuable insights into the potential activity of this compound class.

One study reported the cytotoxic activity of a structurally similar compound, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one , against the MCF-7 breast cancer cell line.[1] While this provides a reference point, it is crucial to note that even minor stereochemical differences can significantly impact biological activity.

For a broader context, the in vitro efficacy of extracts from Commiphora myrrha and other isolated compounds are presented below.

Table 1: In Vitro Cytotoxicity of Commiphora myrrha Extracts and Isolated Compounds

Compound/ExtractCancer Cell LineAssay TypeResults (IC50)Reference
rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-oneMCF-7 (Breast Cancer)Clonogenic AssayWeakly cytotoxic[1]
Commiphora myrrha 85% EtOH Extract (AE)A2780 (Ovarian Cancer)MTT Assay15.8 µg/ml[2]
Commiphora myrrha 85% EtOH Extract (AE)SK-OV-3 (Ovarian Cancer)MTT Assay22.08 µg/ml[2]
Commiphora myrrha 85% EtOH Extract (AE)Shikawa (Endometrial Cancer)MTT Assay20.73 µg/ml[2]
Commiphora myrrha Petroleum Ether Extract (PE)A2780 (Ovarian Cancer)MTT Assay26.91 µg/ml[2]
FuranodienoneHER2+ Breast Cancer CellsNot SpecifiedPrevents EGFR/HER2 signaling[3]
Triterpenoids from MyrrhPC3 & DU145 (Prostate Cancer)Not SpecifiedIC50 values from 9.6 to 37.2 μM[3]

Table 2: In Vivo Efficacy of Commiphora myrrha Extract

TreatmentAnimal ModelCancer TypeKey FindingsReference
Commiphora myrrha Extract (CMy)BALB/c miceColorectal CancerSuppressed tumor progression, prolonged survival[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating the anticancer efficacy of natural compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A2780, SK-OV-3) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Commiphora myrrha extract) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/ml) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Model

Animal models are essential for evaluating the systemic efficacy and potential toxicity of a therapeutic candidate.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells (e.g., colorectal cancer cells) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound (e.g., Commiphora myrrha extract) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the mice are also recorded to assess toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction

Many chemotherapeutic agents, including compounds from Commiphora myrrha, exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptosis signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Stress signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound in cancer cell lines.

cytotoxicity_workflow Start Start Cell_Line_Selection Select Cancer Cell Lines Start->Cell_Line_Selection Cell_Culture Culture and Passage Cells Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in Microplates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Preparation Prepare Compound Dilutions Compound_Preparation->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro cytotoxicity screening.

Conclusion

While direct and extensive evidence for the in vitro and in vivo efficacy of this compound is currently limited in the public domain, the broader family of furanosesquiterpenoids and extracts from Commiphora myrrha demonstrate significant anticancer potential. The available data on a closely related isomer suggests that these compounds may possess cytotoxic properties, warranting further investigation. The promising results from in vitro and in vivo studies on Commiphora myrrha extracts in various cancer models, including colorectal and gynecological cancers, highlight the therapeutic potential of its bioactive constituents.[2][4] Future research should focus on isolating and characterizing the specific bioactivities of individual compounds like this compound to elucidate their mechanisms of action and potential as novel anticancer agents.

References

Benchmarking 1,2-Epoxy-10(14)-furanogermacren-6-one Against Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one, a furanosesquiterpenoid isolated from the resin of Commiphora erythraea, against established inhibitors of key inflammatory pathways. While specific inhibitory concentration (IC50) values for this compound are not yet widely published, data from structurally related furanosesquiterpenoids from the same source strongly suggest its potential as a potent anti-inflammatory and antioxidant agent. This guide will leverage this data to benchmark its potential efficacy against known inhibitors of the NF-κB signaling pathway and inducible nitric oxide synthase (iNOS).

Executive Summary

Furanosesquiterpenoids from Commiphora erythraea, including compounds structurally similar to this compound, have demonstrated significant biological activity. Notably, furanodienone (B1239088) and 1,10(15)-furanogermacra-dien-6-ones are potent inhibitors of lipid peroxidation, with a reported IC50 value of approximately 0.087 μM[1]. Furthermore, furanodien-6-one has been shown to inhibit the NF-κB signaling pathway and attenuate lipopolysaccharide (LPS)-induced neuroinflammation, including the reduction of nitric oxide (NO) production in microglial cells[1][2]. These findings suggest that this compound likely shares these anti-inflammatory properties, positioning it as a promising candidate for further investigation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data for furanosesquiterpenoids from Commiphora erythraea and known inhibitors of the NF-κB and iNOS pathways.

Table 1: Inhibition of Lipid Peroxidation

Compound/Compound ClassSource/TargetIC50 (μM)
Furanodienone and 1,10(15)-furanogermacra-dien-6-onesCommiphora erythraea / Lipid Peroxidation~0.087[1]
γ-TerpineneEssential Oils / Lipid Peroxidation of Linoleic AcidMechanism-dependent, retards peroxidation[3]

Table 2: Inhibition of NF-κB Signaling Pathway

CompoundTarget/AssayIC50 (μM)
Furanodien-6-oneCommiphora erythraea / NF-κB signalingNot specified, but demonstrates inhibition[2]
Xerophilusin BIsodon xerophylus / NF-κB Luciferase Reporter0.7[4]
Longikaurin BIsodon xerophylus / NF-κB Luciferase Reporter1.2[4]
Xerophilusin FIsodon xerophylus / NF-κB Luciferase Reporter1.6[4]
Xerophilusin AIsodon xerophylus / NF-κB Luciferase Reporter1.8[4]

Table 3: Inhibition of Nitric Oxide (NO) Production / iNOS

CompoundSource/TargetIC50 (μM)
Furanodien-6-oneCommiphora erythraea / LPS-induced NO production in BV-2 cellsNot specified, but demonstrates reduction[1]
Xerophilusin BIsodon xerophylus / LPS-induced NO production in RAW 264.7 cells0.23[4]
Longikaurin BIsodon xerophylus / LPS-induced NO production in RAW 264.7 cells0.44[4]
Xerophilusin AIsodon xerophylus / LPS-induced NO production in RAW 264.7 cells0.60[4]
Xerophilusin FIsodon xerophylus / LPS-induced NO production in RAW 264.7 cells0.67[4]
FR038251Synthetic / Mouse iNOS1.7[5]
AminoguanidineSynthetic / Mouse iNOS2.1[5]
FR191863Synthetic / Mouse iNOS1.9[5]
FR038470Synthetic / Mouse iNOS8.8[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids. A common method involves the use of linoleic acid and a catalyst to induce peroxidation.

  • Assay Mixture Preparation: Prepare an assay mixture containing 50 mM sodium phosphate (B84403) buffer (pH 6.8) and 10 mM linoleic acid.

  • Sample Incubation: Add the test compound (dissolved in a suitable solvent) or the solvent control to the assay mixture. Incubate the mixture at 23°C for 10 minutes.

  • Initiation of Peroxidation: Add a commercial soybean 5-lipoxygenase (5-LOX) solution (e.g., 0.18 μg/mL final concentration) to initiate the lipid peroxidation.

  • Measurement: Monitor the formation of hydroperoxides by measuring the absorbance at 235 nm using a spectrophotometer.

  • IC50 Calculation: The IC50 value, defined as the concentration of the compound that inhibits lipid peroxidation by 50%, is calculated from the dose-response curve.[1]

LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV-2) in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/mL). Allow the cells to adhere overnight.[6][7][8][9]

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[6][8][9]

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6][8]

  • Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the IC50 value for the inhibition of NO production.[6][7]

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the NF-κB transcription factor.

  • Cell Line: Use a cell line (e.g., HepG2 or C2C12) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[10][11]

  • Cell Culture and Treatment: Culture the cells and treat them with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL) in the presence of varying concentrations of the test compound.[10]

  • Incubation: Incubate the cells for a defined period (e.g., 7 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: The luminescence intensity is proportional to the NF-κB activity. Calculate the IC50 value, which is the concentration of the compound that inhibits NF-κB-dependent luciferase expression by 50%.[10]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS protein iNOS_mRNA->iNOS_protein translation DNA DNA NFkB_n->DNA binds to iNOS_gene iNOS gene DNA->iNOS_gene transcribes iNOS_gene->iNOS_mRNA transcription NO Nitric Oxide (NO) iNOS_protein->NO produces Furanosesquiterpenoids This compound (and related compounds) Furanosesquiterpenoids->IKK inhibits? Furanosesquiterpenoids->NFkB_n inhibits translocation? Furanosesquiterpenoids->iNOS_protein inhibits expression?

Caption: Proposed mechanism of anti-inflammatory action of this compound.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat cells with This compound or known inhibitor adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO inhibition and IC50 value measure->calculate end End calculate->end

Caption: Experimental workflow for the LPS-induced Nitric Oxide (NO) production assay.

References

A Comparative Guide to Validating the Anticancer Mechanism of Novel Furanone Compounds: A Case Study Approach for 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of published scientific studies specifically detailing the anticancer mechanism of 1,2-Epoxy-10(14)-furanogermacren-6-one. Consequently, this guide will provide a comprehensive framework for validating the potential anticancer activity of this and similar novel compounds. The experimental data and signaling pathways presented herein are hypothetical and based on the known mechanisms of structurally related furanone and sesquiterpene lactone derivatives. This guide is intended to serve as a roadmap for researchers embarking on the investigation of new potential anticancer agents.

The search for novel anticancer compounds is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic agents. Furanone-containing compounds, in particular, have demonstrated a range of biological activities, including promising anticancer effects. This guide outlines a systematic approach to elucidating the anticancer mechanism of a novel agent, using this compound as a representative example.

Experimental Workflow for Anticancer Drug Validation

A typical preclinical in vitro workflow to assess the anticancer potential of a novel compound is depicted below. This process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Molecular Pathway Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Determine IC50 Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Investigate cell fate Western Blot Western Blot Apoptosis Assay->Western Blot Identify key proteins

Caption: A generalized experimental workflow for in vitro anticancer drug validation.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HeLaCervical Cancer18.9 ± 1.5
HepG2Liver Cancer21.3 ± 2.1
HCT116Colon Cancer30.1 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments. IC50 is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidation of the Mechanism of Cell Death

Once cytotoxicity is established, the next step is to understand how the compound induces cell death. Common mechanisms for anticancer agents include inducing cell cycle arrest and/or apoptosis.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4] A compound may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)65.4 ± 3.120.1 ± 1.914.5 ± 1.3
Compound (15 µM)40.2 ± 2.515.8 ± 1.744.0 ± 2.8

Data suggest a G2/M phase arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed MCF-7 cells and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.[5]

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism of action for many chemotherapeutic agents. Western blotting for key apoptosis-related proteins can confirm this process.

Table 3: Hypothetical Protein Expression Changes in MCF-7 Cells Treated with this compound
ProteinFunctionFold Change vs. Control (24h)
BaxPro-apoptotic2.5 ± 0.3
Bcl-2Anti-apoptotic0.4 ± 0.1
Cleaved Caspase-3Executioner caspase4.1 ± 0.5
Cleaved PARPApoptosis marker3.8 ± 0.4

Data indicate an induction of apoptosis.

Experimental Protocol: Western Blot for Apoptosis Markers
  • Protein Extraction: Treat MCF-7 cells with the compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. Follow with incubation with an HRP-conjugated secondary antibody.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Part 3: Hypothetical Signaling Pathway

Based on the mechanisms of other natural furanone-containing compounds, a plausible anticancer mechanism for this compound could involve the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Stress->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio Increase->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

References

Safety Operating Guide

Safe Disposal of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1,2-Epoxy-10(14)-furanogermacren-6-one as a hazardous chemical waste. Due to its chemical structure, including an epoxy group and a sesquiterpene lactone core, this compound should be handled with care to mitigate potential health and environmental risks.

This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted toward researchers, scientists, and professionals in drug development who may handle this or structurally related compounds.

Hazard Identification and Classification

  • Epoxy Group: Epoxy compounds are often classified as skin and eye irritants and may cause allergic skin reactions.[1][2] They can also be toxic to aquatic life with long-lasting effects.[1][2]

  • Sesquiterpene Lactones: This class of compounds is known for a range of biological activities and can be irritating to the skin, eyes, and gastrointestinal tract.[3][4] Some sesquiterpene lactones have been shown to be toxic to livestock.[3]

  • Furanogermacrene Skeleton: The broader class of sesquiterpenoids can exhibit various biological effects, and their disposal should be managed cautiously.

Based on these structural alerts, this compound should be classified as a hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles with side shields.

  • Lab Coat: A standard laboratory coat to protect from spills.

Segregation and Storage of Waste

Proper segregation is a critical step in laboratory waste management to prevent dangerous reactions.[5]

  • Waste Container: Use a designated, leak-proof, and compatible container for solid or liquid waste of this compound. Glass bottles are suitable for solutions in organic solvents.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[6][7] Do not use abbreviations or chemical formulas.[7]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6][7] Ensure the container is kept closed except when adding waste.[5][7]

Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][7]

Step 1: Waste Collection

  • Pure Compound (Solid): Collect any solid waste of this compound in a designated hazardous waste container.

  • Solutions: If the compound is in a solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone), collect it in a compatible, labeled hazardous waste container for organic solvents.[8]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that is grossly contaminated should be placed in a designated hazardous waste container.[7][9] Non-grossly contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the glassware is cleaned for reuse or disposal.[7]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5][6] Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

  • Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. Ventilate the area.

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] If irritation or a rash occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Waste Generation cluster_classification Waste Classification cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generate Waste Containing This compound classify Classify as Hazardous Waste start->classify pure_compound Pure Compound (Solid/Oil) classify->pure_compound Segregate Waste Type solution Solution in Solvent classify->solution Segregate Waste Type contaminated_labware Contaminated Labware classify->contaminated_labware Segregate Waste Type collect_solid Collect in Labeled Solid Hazardous Waste Container pure_compound->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container solution->collect_liquid collect_labware Collect in Labeled Sharps/ Contaminated Labware Container contaminated_labware->collect_labware store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_labware->store ehs Contact EHS for Pickup store->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone. Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

Given that this compound is a sesquiterpene lactone and an epoxy compound, there is a significant risk of skin irritation and allergic reactions upon contact.[1][2][3] A comprehensive PPE protocol is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[1]Provides a barrier against sesquiterpene lactones, which are known skin sensitizers.[1][2] For epoxy compounds, impermeable gloves are required.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]Protects eyes from potential splashes of the compound, which can cause serious eye irritation.[3]
Skin and Body Protection A lab coat or other protective clothing that covers exposed skin.Prevents accidental skin contact. Contaminated clothing should be removed and washed before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator should be worn.[4]Avoid breathing fumes, vapors, or spray.[3]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure safe handling of this compound during routine laboratory operations.

  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.

    • Confirm that an eye wash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • When weighing or transferring the substance, do so carefully to avoid generating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[6] If skin irritation or a rash occurs, seek medical advice.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste : Dispose of the compound and any solutions containing it in a designated and properly labeled hazardous waste container. Follow all local, regional, and national regulations for chemical waste disposal.[3]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

  • Spills : In the event of a spill, collect the spillage and place it in a suitable container for disposal.[3] Avoid release to the environment.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing and Transferring prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment dispose_waste Dispose of Chemical Waste handle_experiment->dispose_waste dispose_materials Dispose of Contaminated Materials handle_experiment->dispose_materials cleanup_workspace Clean Workspace dispose_waste->cleanup_workspace dispose_materials->cleanup_workspace cleanup_ppe Doff and Dispose of Single-Use PPE cleanup_workspace->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling and Disposal.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。